molecular formula C8H5F3O3 B1593292 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde CAS No. 1017083-37-2

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1593292
CAS No.: 1017083-37-2
M. Wt: 206.12 g/mol
InChI Key: HPHHSFUXCMITFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H5F3O3 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHSFUXCMITFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641053
Record name 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017083-37-2
Record name 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1017083-37-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its structure, which combines a reactive aldehyde group, a phenolic hydroxyl group, and a trifluoromethoxy substituent, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is of significant interest in drug design due to its ability to modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in drug discovery and development.

Physicochemical Properties

The unique combination of functional groups in this compound gives rise to a specific set of physicochemical properties that are advantageous in medicinal chemistry. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. It also significantly increases the lipophilicity of the molecule, a key factor in its ability to cross cellular membranes.[1][3]

PropertyValueSource
CAS Number 1017083-37-2Internal Data
Molecular Formula C₈H₅F₃O₃Internal Data
Molecular Weight 206.12 g/mol Internal Data
Appearance Light brown to brown solidInternal Data
Boiling Point 260 °CInternal Data
Density 1.473 g/cm³Internal Data
Flash Point 111 °CInternal Data

Synthesis of this compound

Representative Synthetic Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Trifluoromethoxylation of a Protected Phenol

The synthesis can commence with a suitably protected dihydroxybenzene to ensure regioselectivity. For instance, starting with 1,3-dihydroxybenzene (resorcinol), one hydroxyl group can be selectively protected, for example, as a benzyl ether, leaving the other free for trifluoromethoxylation.

Materials:

  • Selectively protected resorcinol derivative

  • Trifluoromethylating agent (e.g., trifluoromethyl triflate, Togni's reagent)

  • Suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of the protected resorcinol in the anhydrous solvent, add the base and stir under an inert atmosphere.

  • Slowly add the trifluoromethylating agent at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Deprotection

The protecting group on the second hydroxyl group is then removed. For a benzyl ether, this is typically achieved by catalytic hydrogenation.

Materials:

  • Product from Step 1

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen gas, ammonium formate)

  • Solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve the protected compound in the solvent and add the Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere or add the hydrogen source and heat as required.

  • Monitor the reaction for the disappearance of the starting material.

  • Filter off the catalyst and concentrate the solvent to obtain the deprotected trifluoromethoxyphenol.

Step 3: Formylation

The final step is the introduction of the aldehyde group. The Reimer-Tiemann or Vilsmeier-Haack reactions are common methods for the formylation of phenols.

Materials:

  • Product from Step 2

  • Formylating agent (e.g., chloroform and sodium hydroxide for Reimer-Tiemann; DMF and phosphoryl chloride for Vilsmeier-Haack)

  • Appropriate solvent system

Procedure (Vilsmeier-Haack):

  • Cool a mixture of DMF and phosphoryl chloride.

  • Slowly add the trifluoromethoxyphenol to the Vilsmeier reagent.

  • Heat the reaction mixture and monitor its progress.

  • Cool the reaction and carefully quench by pouring it onto ice, followed by neutralization.

  • Extract the product and purify by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthetic Workflow start Protected Dihydroxybenzene step1 Step 1: Trifluoromethoxylation start->step1 intermediate1 Protected Trifluoromethoxyphenol step1->intermediate1 Trifluoromethylating Agent step2 Step 2: Deprotection intermediate1->step2 intermediate2 Trifluoromethoxyphenol step2->intermediate2 Catalytic Hydrogenation step3 Step 3: Formylation intermediate2->step3 end_product This compound step3->end_product Formylating Agent

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethoxy group into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile.[1][2][3] While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest its utility as a scaffold in several therapeutic areas.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is often used as a bioisostere for other functional groups, such as a methoxy or a chloro group. Its key contributions to the properties of a molecule include:

  • Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross lipid bilayers, potentially improving oral bioavailability and brain penetration.[1][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[1]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.

  • Conformational Effects: The steric bulk of the -OCF₃ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.

Potential Therapeutic Applications

Given the known activities of other benzaldehyde derivatives and fluorinated compounds, this compound could serve as a starting point for the development of inhibitors for various enzymes or as ligands for receptors. For instance, benzaldehyde derivatives have been explored as inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer.[5]

Conceptual Signaling Pathway Inhibition

A hypothetical application of a derivative of this compound could be in the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer. The benzaldehyde could be functionalized to create a molecule that binds to the ATP-binding pocket of a kinase, with the trifluoromethoxy group contributing to favorable binding interactions and improved cellular permeability.

G cluster_pathway Conceptual Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor { this compound Derivative} inhibitor->raf Inhibition

Caption: A conceptual diagram showing the potential inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The strategic placement of the hydroxyl, aldehyde, and trifluoromethoxy groups provides a versatile scaffold for the synthesis of novel bioactive compounds. The well-documented benefits of the trifluoromethoxy group in enhancing the drug-like properties of molecules suggest that derivatives of this compound could have significant potential in the development of new therapeutics. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully realize its potential in drug discovery.

References

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, and spectroscopic characterization. Furthermore, this guide will present a detailed synthesis protocol, explore its applications as a versatile building block in the development of novel therapeutic agents, and outline essential safety and handling procedures. The strategic incorporation of the trifluoromethoxy group offers unique advantages in modulating the biological and physical properties of target molecules, making this compound a valuable tool for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Moieties

In the landscape of modern drug design, the introduction of fluorine atoms or fluorine-containing functional groups into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a lipophilic hydrogen bond acceptor that can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][3] this compound serves as a critical intermediate, providing a reactive aldehyde handle for further chemical transformations and a strategically positioned phenolic hydroxyl group for derivatization. Its unique substitution pattern allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals and agrochemicals.[3][4]

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a hydroxyl group at position 4, a trifluoromethoxy group at position 2, and a formyl (aldehyde) group at position 1.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C8H5F3O3[5]
Molecular Weight 206.12 g/mol [5]
Appearance Typically a solid[6]
SMILES C1=CC(=C(C=C1O)OC(F)(F)F)C=O[7]
InChI InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H[7]

Spectroscopic Characterization

Precise characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns influenced by the substitution on the benzene ring. The phenolic proton may appear as a broad singlet.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with those attached to electronegative groups shifted downfield), and the carbon of the trifluoromethoxy group, which will exhibit splitting due to coupling with the fluorine atoms.

3.3. Mass Spectrometry

Mass spectrometry data can confirm the molecular weight of the compound. Predicted collision cross-section values can aid in structural confirmation.[7]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d6) Aromatic protons (~6.5-8.0 ppm), Aldehydic proton (~9.5-10.5 ppm), Phenolic proton (variable, broad)
¹³C NMR (DMSO-d6) Carbonyl carbon (~190 ppm), Aromatic carbons (~110-160 ppm), Trifluoromethoxy carbon (quartet, ~120 ppm)
Mass Spec (ESI) [M+H]⁺ at m/z 207.02635, [M-H]⁻ at m/z 205.01179

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Synthesis Protocols

The synthesis of substituted benzaldehydes can be achieved through various methods. A common approach involves the formylation of a corresponding phenol.

4.1. Exemplary Synthesis Workflow: Formylation of 3-(trifluoromethoxy)phenol

This multi-step process illustrates a potential route for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

4.2. Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Protection: Dissolve 3-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Ortho-lithiation: Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Slowly add a solution of n-butyllithium. Stir for a specified time to allow for lithiation at the position ortho to the trifluoromethoxy group.

  • Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature.

  • Workup and Deprotection: Quench the reaction with an acidic aqueous solution (e.g., 1M HCl). This will also facilitate the removal of the silyl protecting group. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The unique electronic properties and lipophilicity of the trifluoromethoxy group make it a valuable substituent in the design of bioactive molecules.[1] The aldehyde functionality of this compound provides a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: To form substituted amines, a common scaffold in many pharmaceuticals.

  • Wittig Reaction: To create carbon-carbon double bonds for the synthesis of complex olefinic structures.

  • Aldol Condensation: To form α,β-unsaturated ketones, which are important intermediates.

  • Synthesis of Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

Derivatives of trifluoromethyl and trifluoromethoxy-containing benzaldehydes have been investigated for a range of biological activities, including as potential antimicrobial agents and cholinesterase inhibitors.[2][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

Table 3: Hazard Information

HazardDescriptionPrecautionary Measures
Skin Irritation May cause skin irritation.Wear protective gloves and clothing.[9]
Eye Irritation May cause serious eye irritation.Wear eye and face protection.[9]
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or with respiratory protection.[10]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke when using this product.[11]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[12]

  • In case of eye contact: Rinse cautiously with water for several minutes.[12]

  • If inhaled: Move the person into fresh air.[12]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, a derivatizable phenol, and a strategically placed trifluoromethoxy group provides chemists with a powerful tool to modulate the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation. This document details the core physicochemical properties of the title compound that govern its solubility, provides a theoretical framework for solubility prediction, and outlines rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination. The narrative emphasizes the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Strategic Importance of Solubility

This compound is a valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique combination of three functional groups: a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, metabolically stable trifluoromethoxy group. The trifluoromethoxy moiety, in particular, is a powerful tool in drug design, often used to enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.[2]

The success of any synthetic or formulation endeavor hinges on the compound's solubility. Inefficient solubility can lead to poor reaction kinetics, challenging purification processes, and significant hurdles in creating viable drug delivery systems. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound in a range of common organic solvents, thereby accelerating research and development timelines.

Molecular Profile and Physicochemical Properties

A molecule's solubility is dictated by its intrinsic physicochemical properties. The structure of this compound presents a fascinating interplay of polar and non-polar characteristics.

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to potential solubility in polar protic solvents like alcohols.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and acts as a weak hydrogen bond acceptor. Its presence significantly increases the molecule's affinity for non-polar or moderately polar environments and can enhance overall metabolic stability.[2]

  • Aromatic Ring: The benzene ring provides a non-polar, hydrophobic backbone.

The predicted octanol-water partition coefficient (XlogP) of 2.2 suggests a moderate degree of lipophilicity, indicating that while solubility in water may be limited, good solubility in many organic solvents can be expected.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1017083-37-2[4]
Molecular Formula C₈H₅F₃O₃[3]
Molecular Weight 206.12 g/mol [4]
Appearance Light brown to brown solid[5]
Boiling Point 260 °C[4]
Density 1.473 g/cm³[4]
Flash Point 111 °C[4]
Predicted XlogP 2.2[3]

A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₈H₅F₃O₃ FG_OH Hydroxyl (-OH) (H-bond donor/acceptor) Solute->FG_OH Polar FG_CHO Aldehyde (-CHO) (H-bond acceptor) Solute->FG_CHO Polar FG_OCF3 Trifluoromethoxy (-OCF₃) (Lipophilic) Solute->FG_OCF3 Lipophilic PolarProtic Polar Protic (e.g., Methanol, Ethanol) H-bond donor/acceptor FG_OH->PolarProtic Strong Interaction FG_CHO->PolarProtic Good Interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) H-bond acceptor FG_CHO->PolarAprotic Good Interaction FG_OCF3->PolarAprotic Moderate Interaction NonPolar Non-Polar (e.g., Hexane, Toluene) van der Waals forces FG_OCF3->NonPolar Strong Interaction G start Start with 25 mg of Compound water Add 0.75 mL Water start->water naoh Add 0.75 mL 5% NaOH water->naoh Insoluble nahco3 Add 0.75 mL 5% NaHCO₃ naoh->nahco3 Soluble end_neutral Class: Neutral Compound naoh->end_neutral Insoluble end_acid_weak Class: Weak Acid (Phenol) (Expected Result) nahco3->end_acid_weak Insoluble hcl Add 0.75 mL 5% HCl G cluster_workflow Drug Development Workflow cluster_decisions Key Decisions Informed by Solubility Solubility Solubility Data (mg/mL in various solvents) Synthesis Chemical Synthesis (Reaction Solvent Choice) Solubility->Synthesis Informs Decision_Synth Use high-solubility solvent (e.g., Acetone, THF) for homogeneous reaction Solubility->Decision_Synth Decision_Purify Identify solvent/anti-solvent pair (e.g., Ethyl Acetate/Hexane) for crystallization Solubility->Decision_Purify Decision_Form Select biocompatible solvent (e.g., DMSO, PEG 400) for in-vivo studies Solubility->Decision_Form Purification Purification (Crystallization, Chromatography) Synthesis->Purification Leads to Formulation Preclinical Formulation (Vehicle Selection) Purification->Formulation Enables

References

Introduction: The Structural Significance of a Multifunctional Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a versatile scaffold for synthesizing complex molecular architectures. The precise structural elucidation of this compound and its derivatives is paramount for guaranteeing the integrity of research and development pathways.

Among the arsenal of analytical techniques available for structural characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "chemical shift," offering unambiguous proof of structure. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for this compound, grounded in fundamental principles and supported by empirical data from related structures.

Theoretical Framework: Understanding Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. In an aromatic system like this compound, the positions of the carbon signals are governed by a combination of inductive and resonance effects from the attached substituents.

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. It de-shields the attached ipso-carbon (C1) and the carbonyl carbon itself, shifting their signals significantly downfield. The carbonyl carbon of a benzaldehyde typically appears in the far downfield region of the spectrum, often around 190-194 ppm.[1]

  • Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect that de-shields the ipso-carbon (C4). However, the lone pairs on the oxygen participate in resonance, donating electron density into the aromatic ring, particularly at the ortho and para positions. This resonance effect is shielding (upfield shift). The net effect on C4 is de-shielding, while carbons ortho to the hydroxyl group (C3 and C5) will be shielded.

  • Trifluoromethoxy Group (-OCF₃): This is a unique substituent with competing effects. The oxygen atom can donate electron density via resonance, similar to a methoxy group. However, the three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect that pulls electron density away from the oxygen and, by extension, the aromatic ring. This strong inductive effect typically dominates, resulting in a net de-shielding of the attached carbon (C2).

The interplay of these effects from the three distinct substituents results in a unique ¹³C NMR fingerprint for the molecule.

Predicted ¹³C NMR Chemical Shifts and Assignments

Below is the molecular structure with the standard IUPAC numbering for the carbon atoms, which will be used for signal assignment.

Caption: IUPAC numbering for this compound.

The predicted ¹³C NMR chemical shifts are summarized in the table below. The assignments are based on the additive effects of the -CHO, -OH, and -OCF₃ groups on the benzene ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C7 (CHO) ~188The aldehyde carbonyl carbon is strongly de-shielded and appears furthest downfield.[1]
C4 (C-OH) ~162Ipso-carbon to the hydroxyl group. Strongly de-shielded by the electronegative oxygen.
C2 (C-OCF₃) ~150 (q, ²JCF ≈ 2 Hz)Ipso-carbon to the -OCF₃ group. De-shielded by the group's strong inductive effect. Exhibits a small quartet splitting due to two-bond coupling with fluorine.
C6 ~135Ortho to the de-shielding aldehyde group and meta to the other two groups. Expected to be the most downfield of the C-H aromatic carbons.
C1 (C-CHO) ~125Ipso-carbon to the aldehyde group. Its position is influenced by the ortho -OCF₃ and meta -OH groups.
C8 (OCF₃) ~121 (q, ¹JCF ≈ 258 Hz)The carbon of the trifluoromethoxy group. Appears as a distinct quartet due to strong one-bond coupling to the three fluorine atoms.
C5 ~112Meta to the aldehyde and -OCF₃ groups, but ortho to the electron-donating hydroxyl group. Expected to be shielded.
C3 ~105Ortho to the electron-donating hydroxyl group and meta to the aldehyde. Expected to be the most shielded aromatic carbon.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum of this compound on a standard 400 or 500 MHz NMR spectrometer.

Part 1: Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual solvent peak (δ ≈ 39.5 ppm) does not interfere with the expected signals. Chloroform-d (CDCl₃) is another option, though solubility may be lower.

  • Sample Weighing: Accurately weigh 15-25 mg of the compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary. The final solution should be clear and free of particulates.

Part 2: Spectrometer Setup and Data Acquisition

The causality behind these parameter choices is to maximize signal-to-noise while ensuring quantitative accuracy is not compromised by incomplete relaxation.

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the sample's dielectric properties to ensure maximum sensitivity and optimal pulse shapes.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). This decouples protons from the carbons, resulting in sharp singlet signals for all carbons not coupled to fluorine and simplifies the spectrum.

    • Spectral Width (SW): Set a wide spectral width of ~220-250 ppm to ensure all signals, from the shielded aromatic carbons to the downfield carbonyl, are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. This allows most carbon nuclei to return to equilibrium between pulses, which is crucial for obtaining meaningful signal intensities, especially for quaternary carbons.

    • Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is typically sufficient to ensure good digital resolution.

Part 3: Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

The entire workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (15-25 mg) dissolve Dissolve in Solvent (DMSO-d6) weigh->dissolve homogenize Homogenize (Vortex/Sonicate) dissolve->homogenize insert Insert & Tune Probe homogenize->insert lock Lock & Shim insert->lock setup Set Parameters (zgpg30, NS=512) lock->setup acquire Acquire Data setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Analysis reference->peak_pick

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides an unambiguous structural fingerprint defined by the distinct electronic effects of its three functional groups. The aldehyde carbonyl carbon is the most de-shielded, while the aromatic carbons exhibit a wide dispersion of chemical shifts from ~105 to ~162 ppm, dictated by the interplay of induction and resonance. The characteristic quartet of the -OCF₃ carbon provides definitive evidence for its presence. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectra for structural verification and quality control, ensuring the integrity and success of their scientific endeavors.

References

Mass spectrometry of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₅F₃O₃, MW: 206.12 g/mol )[1][2][3]. As a substituted aromatic aldehyde, this compound is of significant interest in medicinal chemistry and materials science. A multi-faceted approach utilizing both soft and high-energy ionization techniques is essential for its complete structural characterization. This document details the theoretical underpinnings and practical protocols for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the predictable and characteristic fragmentation pathways, providing researchers with a robust framework for the identification and structural elucidation of this molecule and its analogues.

Introduction: The Analytical Imperative

This compound is a bifunctional aromatic compound featuring a reactive aldehyde, an acidic phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy group. This unique combination of functional groups dictates its chemical reactivity and, consequently, its behavior within a mass spectrometer. Mass spectrometry serves as a cornerstone technique for confirming the molecular weight, determining the elemental composition, and elucidating the structure of such molecules by analyzing their fragmentation patterns upon ionization.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will first explore the analysis using Electrospray Ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules, followed by Electron Ionization (EI), a high-energy method that produces complex, fingerprint-like fragmentation patterns.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For polar molecules containing acidic protons, such as phenols, LC-MS with ESI is the method of choice due to its high sensitivity and minimal in-source fragmentation.[4][5]

Rationale for Ionization Mode Selection

The phenolic hydroxyl group in this compound is acidic, making it highly susceptible to deprotonation. Therefore, ESI in the negative ion mode is the most effective approach, yielding an abundant deprotonated molecule, [M-H]⁻.[6][7][8] This provides a strong precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments, which are critical for confirming the structure.[9][10]

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final working concentration of 1-10 µg/mL using a mobile phase-like composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive mode but is generally compatible with negative mode analysis of acidic phenols.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Parameters:

    • Instrument: Triple Quadrupole or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI, Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 300°C.

    • Sheath Gas (N₂): 40 arbitrary units.[10]

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Isolate the precursor ion at m/z 205.01 and perform Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a product ion spectrum.

Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

The analysis begins with the formation of the deprotonated molecular ion [C₈H₄F₃O₃]⁻ at m/z 205.01 [3]. The subsequent MS/MS fragmentation is driven by the stability of the resulting fragments.

  • Loss of Carbon Monoxide (CO): A common fragmentation for phenols, the loss of CO (28 Da) from the deprotonated aldehyde/phenol structure is anticipated, leading to a fragment ion at m/z 177 .

  • Loss of the Trifluoromethyl Radical (•CF₃): While less common for an even-electron ion, the cleavage of the C-O bond followed by rearrangement could lead to the loss of the •CF₃ radical (69 Da), resulting in an ion at m/z 136 .

  • Loss of Hydrogen Fluoride (HF): The trifluoromethoxy group can facilitate the neutral loss of HF (20 Da), yielding a fragment at m/z 185 .

Caption: Predicted ESI-MS/MS workflow and fragmentation of the [M-H]⁻ ion.


Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) provides a complementary and orthogonal dataset. EI is a hard ionization technique that imparts significant energy (typically 70 eV) into the molecule, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum useful for library matching and structural confirmation.[11]

Rationale for Methodology

While the compound's polarity and phenolic group might suggest derivatization is necessary for GC, its boiling point of 260°C indicates it has sufficient volatility for direct GC analysis.[12] EI is particularly effective at revealing the core structure of the molecule by breaking weaker bonds.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent like ethyl acetate or dichloromethane.[13]

  • Gas Chromatography (GC) Parameters:

    • Injector: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-350.

Predicted EI Fragmentation Pattern

The EI mass spectrum is predicted to show a clear molecular ion (M⁺•) and several characteristic fragment ions derived from cleavages directed by the functional groups.

  • Molecular Ion (M⁺•): The intact radical cation, [C₈H₅F₃O₃]⁺•, will be observed at m/z 206 . For phenolic compounds, this peak is often strong.[14]

  • Loss of •H (M-1): A classic fragmentation of benzaldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion, [M-H]⁺, at m/z 205 .[15] This is often a very prominent peak.

  • Loss of •CHO (M-29): Cleavage of the C-C bond between the ring and the formyl group results in the loss of the formyl radical (•CHO), yielding the 4-hydroxy-2-(trifluoromethoxy)phenyl cation at m/z 177 .[13][15]

  • Loss of •CF₃ (M-69): The trifluoromethoxy group is a site of fragmentation. Cleavage of the O-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃), producing an ion at m/z 137 . This fragmentation pathway is known for trifluoromethyl-substituted aromatics.[16][17]

  • Formation of Benzoyl-type Cation: Subsequent loss of CO (28 Da) from the m/z 205 ion could produce a fragment at m/z 177 , which would be isobaric with the loss of •CHO from the molecular ion.

References

A Technical Guide for Researchers and Drug Development Professionals: Sourcing, Quality Control, and Application of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic sourcing, quality assessment, and application of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This key building block is increasingly utilized in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethoxy group. This document provides a detailed overview of reputable commercial suppliers, a robust framework for supplier qualification, and essential protocols for in-house quality control. Furthermore, it explores the synthetic utility of this reagent, offering insights into its reactivity and providing exemplary protocols to guide experimental design. The aim is to equip scientists with the necessary technical knowledge to confidently and effectively incorporate this compound into their research and development workflows.

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Drug Design

This compound is a substituted aromatic aldehyde that has gained significant traction as a versatile intermediate in organic synthesis. Its value lies in the strategic incorporation of the trifluoromethoxy (-OCF3) functional group. The -OCF3 group is a powerful modulator of molecular properties, often employed in drug design to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for the development of viable drug candidates.[1][2] The presence of both a reactive aldehyde and a phenolic hydroxyl group on the same scaffold provides orthogonal synthetic handles for a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.

The trifluoromethoxy group is often considered a bioisostere for other functional groups, but with distinct advantages. It is more lipophilic than a methoxy group and can alter the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and the acidity of the hydroxyl group. This unique combination of features makes this compound a sought-after building block in the synthesis of novel pharmaceuticals and advanced materials.[3]

Commercial Sourcing and Supplier Qualification

The integrity of any research or development project is fundamentally linked to the quality of the starting materials. For a specialized reagent such as this compound, a meticulous approach to supplier selection and qualification is non-negotiable.

Identification of Commercial Suppliers

A number of reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. It is essential to source from suppliers who can provide comprehensive technical documentation and have a proven track record of quality and reliability.

Prominent Commercial Suppliers:

  • Sigma-Aldrich (Merck)

  • Thermo Fisher Scientific (Alfa Aesar)

  • TCI Chemicals

  • Combi-Blocks

  • Fluorochem

  • Parchem [4]

  • Biotuva Life Sciences [5]

  • AiFChem [6]

  • BOC Sciences [6]

  • Ambeed, Inc. [6]

A Framework for Supplier Qualification

A systematic approach to qualifying suppliers is crucial to ensure the consistency and reliability of the procured reagent. This workflow outlines the key steps from initial identification to final approval.

Supplier_Qualification cluster_workflow Supplier Qualification Workflow cluster_outcome Outcome A Identify Potential Suppliers B Request & Review Technical Documentation (CoA, SDS) A->B Initial Screening C Assess Supplier Reputation, Lead Times & Support B->C Documentation Audit D Procure Sample for In-House QC C->D Shortlisting E Perform Comprehensive Analytical Testing D->E Empirical Validation F Decision: Qualify or Reject E->F Data-Driven Decision G Add to Approved Supplier List F->G Meets Specs H Reject and Document Reasoning F->H Fails Specs

Caption: A logical workflow for the qualification of chemical suppliers.

Comparative Table of Supplier Specifications

For effective comparison, key specifications should be extracted from supplier documentation, such as the Certificate of Analysis (CoA).

SupplierCAS NumberPurity SpecificationAppearance
Thoreauchem 1017083-37-297%-
Biotuva Life Sciences 1243395-68-796%-
Parchem 1243395-68-7--
TCI Chemicals 175278-07-6>98% (GC)White to slightly yellow crystalline powder
Sigma-Aldrich 175278-07-6≥97%White to yellow powder
Thermo Fisher Scientific 175278-07-697%Off-white to light yellow crystalline powder

Note: CAS numbers and specifications can vary. Always verify the most current information directly with the supplier.

In-House Quality Control and Safe Handling

Independent verification of a reagent's identity and purity is a cornerstone of good laboratory practice. This section provides protocols for in-house QC and guidelines for safe handling.

Essential Analytical Methods for Quality Control
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are critical for structural confirmation and the identification of fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for assessing purity and confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantitative purity analysis.[7]

  • Gas Chromatography (GC): Often used by suppliers for purity determination and can be replicated in-house for verification.

  • Melting Point Analysis: A narrow and sharp melting point range is a good indicator of high purity.

Step-by-Step Protocol for QC Sample Preparation and Analysis
  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Acquire ¹H and ¹⁹F NMR spectra and compare against a reference spectrum or theoretical values.

  • LC-MS/HPLC Sample Preparation:

    • Create a stock solution of the compound in a high-purity solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions to achieve a concentration suitable for the instrument's linear range (typically in the µg/mL range).

    • Analyze the sample using an appropriate column and mobile phase, monitoring for peak purity and the presence of any impurities.

Safety, Storage, and Handling

Safety Precautions:

  • Always handle this chemical in a well-ventilated fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.[9]

Storage and Handling:

  • Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[10]

  • The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10][11]

  • Keep the container upright to prevent leakage.[8]

Synthetic Applications and Reaction Protocols

The synthetic versatility of this compound stems from the differential reactivity of its aldehyde and hydroxyl groups.

Key Synthetic Transformations

The aldehyde group is a gateway to a multitude of chemical reactions, while the hydroxyl group can be functionalized through various etherification and esterification reactions.

Synthetic_Pathways cluster_reactions Synthetic Transformations of this compound Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, Reducing Agent Wittig Wittig Reaction Start->Wittig Phosphonium Ylide Oxidation Oxidation Start->Oxidation Oxidizing Agent OAlkylation O-Alkylation Start->OAlkylation R-X, Base Condensation Condensation Reactions Start->Condensation Active Methylene Compound Product1 Substituted Amines ReductiveAmination->Product1 Product2 Stilbene Derivatives Wittig->Product2 Product3 Carboxylic Acid Oxidation->Product3 Product4 Ethers OAlkylation->Product4 Product5 Cinnamic Acid Derivatives Condensation->Product5

Caption: Key synthetic pathways originating from the title compound.

Exemplary Protocol: Synthesis of a Schiff Base Derivative

Schiff bases are common intermediates in the synthesis of various bioactive molecules and ligands.[12][13]

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Product Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the pure Schiff base.

Conclusion

This compound is a high-value building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, offer significant advantages in drug design. A thorough understanding of its sourcing, coupled with stringent in-house quality control and safe handling practices, is paramount for its successful and reproducible application. This guide provides a foundational framework for scientists to confidently integrate this versatile reagent into their synthetic endeavors, ultimately accelerating the pace of innovation and discovery.

References

Unlocking the Therapeutic Potential of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of small molecules with enhanced pharmacological properties is paramount. Benzaldehyde derivatives have long been recognized as a versatile and foundational class of organic compounds in the synthesis of pharmaceuticals.[1][2] Their inherent reactivity and the capacity for diverse substitutions on the aromatic ring provide a robust framework for generating novel therapeutic agents. This guide focuses on a particularly promising, yet underexplored molecule: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. The unique arrangement of a reactive aldehyde, a phenolic hydroxyl group, and a lipophilic, metabolically stable trifluoromethoxy group positions this compound as a high-potential scaffold for developing next-generation therapeutics.

The introduction of a trifluoromethoxy (-OCF3) group into a molecular framework can dramatically alter its physicochemical and biological properties.[3][4] This group is a powerful electron-withdrawing moiety that can enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and improve its binding affinity to biological targets.[4][5] These characteristics are highly desirable in drug candidates, often leading to improved oral bioavailability and a longer half-life in the body.[6][7] This technical guide will provide an in-depth exploration of potential research avenues for this compound, offering detailed experimental protocols and a forward-looking perspective for its application in medicinal chemistry.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of rational drug design. This compound (C8H5F3O3) is a solid at room temperature with a molecular weight of 206.12 g/mol .[8] Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H5F3O3[8]
Molecular Weight206.12 g/mol [8]
Boiling Point260℃[9][10]
Density1.473 g/cm³[9][10]
Flash Point111℃[9][10]
AppearanceLight brown to brown solid[9]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[9]

The presence of both a hydroxyl and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic and steric environment, opening up a wide range of possibilities for chemical modification and biological activity.

Potential Therapeutic Research Areas and Experimental Protocols

The structural features of this compound suggest several promising avenues for therapeutic research. The following sections outline key areas of investigation, complete with detailed, actionable experimental protocols.

Anticancer Drug Development

Benzaldehyde derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.[2] The trifluoromethyl group, a close relative of the trifluoromethoxy group, is known to enhance the anticancer activity of small molecules.[6][7]

The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous control cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the half-maximal inhibitory concentration (IC50) value.

Workflow for In Vitro Cytotoxicity Screening

G cluster_workflow MTT Assay Workflow A Cell Culture (Cancer & Normal Lines) B Cell Seeding (96-well plates) A->B C Compound Treatment (Serial Dilutions) B->C D MTT Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A stepwise workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Anti-Inflammatory Agent Exploration

Chronic inflammation is a key factor in numerous diseases. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[2] The trifluoromethoxy group can also contribute to anti-inflammatory effects by modulating inflammatory signaling pathways.[7]

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway for LPS-Induced NO Production

G cluster_pathway LPS-Induced Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Neuroprotective Agent Investigation

Benzaldehyde derivatives have also been explored for their neuroprotective properties, which are relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[11] The ability of trifluoromethoxy-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery.[3]

Inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a phosphate buffer (pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Workflow for AChE Inhibition Assay

G cluster_workflow Ellman's Assay Workflow A Prepare Reagents (ATCI, DTNB, AChE) B Prepare Reaction Mixture (Buffer, DTNB, Inhibitor) A->B C Add AChE Enzyme (Incubate) B->C D Add ATCI Substrate C->D E Measure Absorbance (412 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A streamlined workflow for assessing acetylcholinesterase inhibition using Ellman's method.

Future Directions and Synthesis of Derivatives

The true potential of this compound lies in its use as a versatile building block for the synthesis of a diverse library of derivatives. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including:

  • Reductive Amination: To generate novel amine derivatives.

  • Wittig Reaction: To form various alkene-containing compounds.

  • Condensation Reactions: To create Schiff bases, chalcones, and other complex heterocyclic systems.

The phenolic hydroxyl group can also be modified through etherification or esterification to further modulate the compound's properties. The synthesis of a focused library of derivatives based on this scaffold, followed by high-throughput screening in the aforementioned biological assays, represents a promising strategy for the discovery of novel drug candidates.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a property-enhancing trifluoromethoxy group makes it a privileged scaffold for the development of novel therapeutics. The proposed research areas in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols, provide a solid foundation for unlocking the full therapeutic potential of this promising compound. The exploration of its chemical space through the synthesis of derivatives is a logical and exciting next step in the journey toward new and effective medicines.

References

Methodological & Application

Synthesis of Novel Schiff Bases from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This document is designed to offer both theoretical insights and practical, step-by-step instructions to facilitate the exploration of this promising class of compounds.

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in synthetic chemistry due to their relative ease of synthesis and wide-ranging applications.[1] These compounds and their metal complexes are pivotal in various fields, including catalysis, materials science, and particularly in medicinal chemistry, where they exhibit a broad spectrum of biological activities such as antimicrobial, antiviral, and anticancer properties.[2] The formation of a Schiff base is a reversible reaction between a primary amine and a carbonyl compound, typically an aldehyde or ketone, and is often catalyzed by an acid or base.[3]

The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into drug candidates has become a powerful tool in modern medicinal chemistry.[4] The trifluoromethoxy group is known to significantly enhance key physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] These attributes can lead to improved pharmacokinetic profiles and overall therapeutic efficacy.[5]

This compound is a particularly interesting starting material. The phenolic hydroxyl group offers a site for potential hydrogen bonding and coordination with metal ions, which can be crucial for biological activity.[7] The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aldehyde and the electronic properties of the resulting Schiff base, potentially fine-tuning its biological activity.[8] This guide will provide detailed protocols for the synthesis of Schiff bases from this versatile precursor with various primary amines, their characterization, and a discussion of their potential applications.

General Reaction Scheme

The synthesis of Schiff bases from this compound follows a general condensation reaction mechanism. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine.[9]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Amine->Carbinolamine SchiffBase Schiff Base Carbinolamine->SchiffBase - H2O Water H2O

Figure 1: General workflow for the synthesis of Schiff bases.

Detailed Synthetic Protocols

The following protocols describe the synthesis of Schiff bases from this compound with three different classes of primary amines: an aliphatic amine (Propylamine), an aromatic amine (Aniline), and an amino acid (Glycine). These examples are chosen to illustrate the versatility of the reaction.

Materials and General Procedure:

  • Starting Material: this compound (Purity ≥ 98%)

  • Reagents: Propylamine, Aniline, Glycine, Absolute Ethanol, Glacial Acetic Acid.

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer with hotplate, beakers, Buchner funnel, filtration apparatus.

Protocol 1: Synthesis of (E)-4-((propylimino)methyl)-3-(trifluoromethoxy)phenol

This protocol details the reaction with an aliphatic amine.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (4.85 mmol) of this compound in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add a stoichiometric amount of propylamine (0.287 g, 4.85 mmol) dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Reflux: Attach a condenser to the flask and reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[11] Recrystallization from ethanol can be performed for further purification.

Protocol 2: Synthesis of (E)-4-((phenylimino)methyl)-3-(trifluoromethoxy)phenol

This protocol outlines the synthesis using an aromatic amine. The general procedure is similar to Protocol 1, with minor modifications.

  • Reaction Setup: Dissolve 1.0 g (4.85 mmol) of this compound in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition of Amine: In a separate beaker, dissolve a stoichiometric amount of aniline (0.452 g, 4.85 mmol) in 10 mL of absolute ethanol. Add the aniline solution to the aldehyde solution with continuous stirring.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Aromatic amines are generally less nucleophilic than aliphatic amines, thus requiring a slightly longer reaction time.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture may be necessary.[12]

Protocol 3: Synthesis of (E)-2-((4-hydroxy-2-(trifluoromethoxy)benzylidene)amino)acetic acid

This protocol describes the reaction with an amino acid, which is relevant for the synthesis of biologically active compounds.

  • Reaction Setup: Dissolve 1.0 g (4.85 mmol) of this compound in 30 mL of an ethanol/water (1:1) mixture in a 100 mL round-bottom flask.

  • Addition of Amino Acid: In a separate beaker, dissolve a stoichiometric amount of glycine (0.364 g, 4.85 mmol) in 15 mL of water, with gentle warming if necessary. Add this solution to the aldehyde solution.

  • pH Adjustment: The pH of the reaction mixture should be maintained around 4-5, which can be adjusted with a few drops of glacial acetic acid. This is crucial as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[3]

  • Reaction: Stir the mixture at room temperature for 24 hours or gently reflux for 6-8 hours.

  • Isolation: The product is expected to precipitate upon cooling. If not, the volume of the solvent can be reduced. The solid is then filtered, washed with cold water, and then with a small amount of cold ethanol, and dried.

Reactant AmineProduct NameTypical Reaction TimeSolvent
Propylamine(E)-4-((propylimino)methyl)-3-(trifluoromethoxy)phenol2-3 hoursAbsolute Ethanol
Aniline(E)-4-((phenylimino)methyl)-3-(trifluoromethoxy)phenol4-6 hoursAbsolute Ethanol
Glycine(E)-2-((4-hydroxy-2-(trifluoromethoxy)benzylidene)amino)acetic acid6-8 hours (reflux)Ethanol/Water (1:1)

Table 1: Summary of reaction conditions for the synthesis of Schiff bases from this compound.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff bases. The following techniques are recommended:

  • Melting Point: The melting point of a crystalline solid is a good indicator of its purity.

  • FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine are also indicative of a successful reaction.[7]

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The formation of the imine bond is confirmed by a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm.[11] The signals corresponding to the aromatic and aliphatic protons of the aldehyde and amine moieties will also be present.

    • ¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 160-170 ppm.[13]

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, confirming its molecular formula.[3]

Functional GroupFTIR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)
-CH=N- (Imine)1600-16508.0 - 9.0160-170
Phenolic -OH3200-3600Variable-
Aromatic C-H~3000-31006.5 - 8.0110-160
-OCF₃1100-1300-~120 (quartet)

Table 2: Expected spectroscopic data for Schiff bases derived from this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Isolation Precipitation/Filtration Reaction->Isolation Purify Recrystallization Isolation->Purify MP Melting Point Purify->MP FTIR FTIR Spectroscopy Purify->FTIR NMR NMR (1H, 13C) Purify->NMR MS Mass Spectrometry Purify->MS

Figure 2: Experimental workflow from synthesis to characterization.

Potential Applications in Drug Development and Research

Schiff bases derived from this compound are promising candidates for a variety of applications, particularly in the field of medicinal chemistry.

  • Antimicrobial Agents: The presence of the azomethine group is crucial for the biological activity of many Schiff bases.[7] The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Anticancer Agents: Numerous Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines. The ability of these compounds to chelate with metal ions is often implicated in their mechanism of action.[2]

  • Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for the design of enzyme inhibitors.

  • Fluorescent Probes: The extended conjugation in aromatic Schiff bases can give rise to fluorescence properties, making them useful as sensors for metal ions or other biologically relevant molecules.

The unique combination of the phenolic hydroxyl, the imine, and the trifluoromethoxy groups provides a versatile scaffold for the development of new therapeutic agents and research tools.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of novel Schiff bases from this compound. The protocols are designed to be adaptable for a wide range of primary amines, allowing for the creation of diverse chemical libraries for screening and development. The incorporation of the trifluoromethoxy group offers a strategic advantage in the design of new molecules with potentially enhanced biological and physicochemical properties. It is our hope that this guide will serve as a valuable resource for researchers in their pursuit of new scientific discoveries.

References

The Trifluoromethoxy Cornerstone: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde as a Strategic Building Block for Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This application note delves into the utility of a particularly valuable building block, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde , in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a focus on its application in the development of next-generation kinase inhibitors.

The presence of the trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The unique electronic properties of the -OCF3 group, being strongly electron-withdrawing, also influence the reactivity of adjacent functional groups, a feature that can be strategically exploited in organic synthesis.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the following key properties:

PropertyValueReference
CAS Number 1017083-37-2[3]
Molecular Formula C8H5F3O3[4]
Molecular Weight 206.12 g/mol [4]
Boiling Point 260 °C[3]
Flash Point 111 °C[3]
Appearance Light brown to brown solid[3]

The reactivity of this molecule is dictated by three key functional groups: the aldehyde, the phenolic hydroxyl group, and the trifluoromethoxy-substituted aromatic ring.

  • Aldehyde Group: The electron-withdrawing nature of the trifluoromethoxy group at the ortho position enhances the electrophilicity of the aldehyde carbonyl, making it highly susceptible to nucleophilic attack. This heightened reactivity is advantageous in reactions such as reductive amination and Wittig olefinations.[3]

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This functionality can participate in O-alkylation and O-arylation reactions. However, its presence also necessitates the use of protecting groups in many synthetic transformations to prevent unwanted side reactions.[2]

  • Aromatic Ring: The trifluoromethoxy and hydroxyl groups are ortho and para directing, respectively, influencing the regioselectivity of electrophilic aromatic substitution reactions. The electron-rich nature of the phenol ring makes it amenable to reactions like Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.

Application in the Synthesis of Kinase Inhibitors: A Case Study of a GSK2126458 (Omipalisib) Analogue

Kinase inhibitors are a critical class of targeted therapeutics in oncology and immunology.[1] this compound serves as a key starting material for the synthesis of a variety of kinase inhibitors. A notable example is its potential application in the synthesis of analogues of GSK2126458 (Omipalisib), a potent inhibitor of PI3K and mTOR.[5][6][7]

The following sections outline a plausible synthetic route to a key intermediate for a GSK2126458 analogue, highlighting the strategic use of this compound.

Diagram: Synthetic Strategy Overview

synthetic_strategy A This compound B Protection of Hydroxyl Group A->B e.g., MOMCl, Base C Protected Aldehyde B->C D Reductive Amination C->D Amine, NaBH(OAc)₃ E Intermediate 1: Substituted Benzylamine D->E I Suzuki Coupling E->I Intermediate 2 (H), Pd catalyst, Base F 2-Amino-5-chloropyridine G Synthesis of Pyridinyl Boronic Ester F->G e.g., Bis(pinacolato)diboron, Pd catalyst H Intermediate 2: Pyridinyl Boronic Ester G->H H->I J Coupled Intermediate I->J K Deprotection & Further Functionalization J->K L Kinase Inhibitor Analogue K->L

Caption: Synthetic workflow for a kinase inhibitor analogue.

Detailed Protocols

Protocol 1: Protection of the Phenolic Hydroxyl Group

To prevent the acidic phenolic proton from interfering with subsequent reactions, particularly those involving basic or nucleophilic reagents, it is crucial to protect the hydroxyl group. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable under the conditions of reductive amination and can be readily cleaved under acidic conditions.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the solution.

  • Slowly add MOMCl (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude protected aldehyde.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds.[8][9] The enhanced electrophilicity of the aldehyde in the protected starting material facilitates the formation of an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[8]

Materials:

  • Protected this compound (from Protocol 1)

  • Primary or secondary amine (e.g., 2-amino-5-chloropyridine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the protected aldehyde (1.0 eq) in anhydrous DCE, add the amine (1.1 eq).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Reductive Amination Mechanism

reductive_amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde R¹-CHO Protonated Aldehyde R¹-CH⁺OH Aldehyde->Protonated Aldehyde H⁺ Hemiaminal R¹-CH(OH)NHR² Protonated Aldehyde->Hemiaminal + R₂NH Iminium Ion R¹-CH=N⁺HR² Hemiaminal->Iminium Ion - H₂O Amine R¹-CH₂-NHR² Iminium Ion->Amine [H⁻] from NaBH(OAc)₃

Caption: Mechanism of reductive amination.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors. This protocol describes the coupling of a halogenated derivative of the product from reductive amination with a suitable boronic acid or ester.

Materials:

  • Halogenated benzylamine derivative (from Protocol 2, after halogenation if necessary)

  • Arylboronic acid or ester (e.g., a pyridinyl boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the halogenated benzylamine derivative (1.0 eq), the arylboronic acid/ester (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, provide strategic advantages in drug design and development. The protocols outlined in this application note demonstrate its utility in key synthetic transformations, such as reductive amination and Suzuki-Miyaura coupling, which are central to the construction of modern kinase inhibitors. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the future of medicinal chemistry.

References

Synthesis of Biologically Relevant Heterocycles from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing properties. These attributes can significantly enhance a molecule's pharmacokinetic profile and binding affinity to biological targets. This compound emerges as a highly valuable and versatile starting material, providing a direct entry into a diverse array of heterocyclic scaffolds that are of profound interest in medicinal chemistry.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of two key classes of heterocyclic compounds—coumarins and chromones—from this compound. The methodologies presented herein are designed to be both reproducible and scalable, with a focus on explaining the underlying chemical principles that govern these transformations.

Part 1: Synthesis of 7-Hydroxy-8-(trifluoromethoxy)coumarin Derivatives

Coumarins, or 2H-chromen-2-ones, are a prominent class of naturally occurring and synthetic heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The strategic placement of the trifluoromethoxy group at the 8-position of the coumarin scaffold is anticipated to modulate its biological activity. Two classical and reliable methods for the synthesis of coumarins from this compound are the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation for 3-Substituted Coumarins

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This approach allows for the direct installation of a variety of substituents at the 3-position of the coumarin ring, offering a gateway to a diverse chemical space.

The electron-withdrawing nature of the trifluoromethoxy group at the ortho-position and the formyl group at the para-position to the hydroxyl group enhances the acidity of the phenolic proton, facilitating the initial condensation steps. The choice of a weak base like piperidine is crucial to catalyze the reaction without promoting unwanted side reactions. Ethanol is an excellent solvent for this transformation, as it effectively solubilizes the reactants and facilitates the removal of the water byproduct, driving the reaction towards completion.

dot

Knoevenagel_Condensation This compound This compound Intermediate Knoevenagel Adduct This compound->Intermediate + Active_Methylene_Compound Active Methylene (e.g., Diethyl Malonate) Active_Methylene_Compound->Intermediate + Coumarin_Product 7-Hydroxy-8-(trifluoromethoxy)coumarin Derivative Intermediate->Coumarin_Product Intramolecular Cyclization & Dehydration Piperidine Piperidine (Base) Piperidine->Intermediate Catalyst Ethanol Ethanol, Reflux Ethanol->Intermediate Solvent Perkin_Reaction Benzaldehyde_Derivative This compound Intermediate Hydroxycinnamic Acid Intermediate Benzaldehyde_Derivative->Intermediate + Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate + Coumarin_Product 7-Hydroxy-8-(trifluoromethoxy)coumarin Intermediate->Coumarin_Product Intramolecular Cyclization & Dehydration Sodium_Acetate Sodium Acetate (Base) Sodium_Acetate->Intermediate Catalyst High_Temp High Temperature (or Microwave) High_Temp->Intermediate Vilsmeier_Haack_Reaction Acetophenone_Derivative 1-(4-Hydroxy-2-(trifluoromethoxy)phenyl)ethanone Intermediate Formylated Intermediate Acetophenone_Derivative->Intermediate + Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Electrophilic Substitution Chromone_Product 6-Hydroxy-8-(trifluoromethoxy)chromone-3-carbaldehyde Intermediate->Chromone_Product Cyclization & Dehydration Acidic_Workup Acidic Workup Acidic_Workup->Chromone_Product

Application Note: A Robust HPLC-MS Method for Monitoring Reactions of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of reactions involving 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties imparted by the trifluoromethoxy group. The developed method is designed for researchers, scientists, and drug development professionals, offering a robust and validated protocol for reaction monitoring, impurity profiling, and kinetic studies. We present a detailed experimental protocol, method validation according to ICH Q2(R2) guidelines, and a practical application in monitoring a reductive amination reaction.

Introduction

This compound is a versatile aromatic aldehyde whose trifluoromethoxy (-OCF₃) substituent significantly influences its chemical reactivity and the properties of its derivatives. The -OCF₃ group is a strong electron-withdrawing moiety, which can impact the reactivity of the aldehyde and phenol functional groups. Furthermore, its high lipophilicity is a desirable trait in drug design for enhancing membrane permeability and metabolic stability[1]. Accurate and precise analytical methods are therefore essential to monitor its chemical transformations and ensure the quality of its downstream products.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal analytical tool for this purpose, providing high-resolution separation and sensitive, specific detection of reactants, intermediates, and products. This application note presents a validated reversed-phase HPLC-MS method suitable for real-time reaction monitoring and quantitative analysis of reactions involving this compound.

Experimental Design and Rationale

The choice of analytical parameters is critical for achieving optimal separation and detection. Here, we explain the rationale behind our selected conditions.

  • Stationary Phase: A pentafluorophenyl (PFP) stationary phase was selected. Fluorinated phases like PFP can offer unique selectivity for halogenated compounds, such as our analyte, through dipole-dipole and π-π interactions, which can be advantageous for separating structurally similar aromatic compounds[2].

  • Mobile Phase: A gradient elution with acetonitrile and water, both acidified with 0.1% formic acid, was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, and the gradient allows for the elution of compounds with a range of polarities. Formic acid is added to improve peak shape and enhance ionization efficiency in the mass spectrometer.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode was selected. The phenolic hydroxyl group on this compound is readily deprotonated, making it highly suitable for negative ion mode detection, which is expected to provide a strong signal for the [M-H]⁻ ion.

HPLC-MS Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for sample preparation

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent

  • Column: Phenomenex Luna PFP(2) 100 Å, 100 x 2.0 mm, 3 µm particle size, or equivalent.

Chromatographic Conditions
ParameterCondition
Column Pentafluorophenyl (PFP), 100 x 2.0 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B, 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode ESI Negative
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor 175 V
Skimmer 65 V
Mass Range 100 - 1000 m/z
Data Acquisition Centroid and Profile
Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Reaction Samples: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a cold solvent). Dilute the aliquot with the 50:50 mobile phase mixture to a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (0.1-100 µg/mL) stock->working reaction_sample Withdraw & Dilute Reaction Aliquot filter Filter Sample (0.22 µm) reaction_sample->filter hplc HPLC Separation (PFP Column) filter->hplc Inject 2 µL ms MS Detection (ESI Negative) hplc->ms data Data Acquisition & Processing ms->data

Figure 1: General workflow for sample preparation and HPLC-MS analysis.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose[2][3].

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), the starting material, and a reaction mixture. The chromatograms showed no interfering peaks at the retention time of the analyte of interest, demonstrating the method's high specificity.

Linearity

The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 0.1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 0.1 - 100 µg/mL
Regression Equation y = 25432x + 1254
Correlation Coefficient (r²) 0.9995
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (low, medium, and high). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD).

Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
199.21.82.5
10101.51.21.9
5098.80.91.5
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1

Application: Monitoring a Reductive Amination Reaction

To demonstrate the utility of this method, we monitored the reductive amination of this compound with benzylamine to form the corresponding secondary amine. Reductive amination is a fundamental transformation in organic synthesis for the formation of C-N bonds[4][5].

Reaction Scheme

ReactionScheme reactant1 This compound reagent1 + reactant1->reagent1 reactant2 Benzylamine intermediate Imine Intermediate reactant2->intermediate - H₂O reagent2 [Reducing Agent] (e.g., NaBH(OAc)₃) intermediate->reagent2 product Secondary Amine Product reagent1->reactant2 reagent2->product

References

Purification Techniques for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and materials science, fluorinated organic molecules have carved out a significant niche. Among these, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and its derivatives are valuable intermediates, serving as foundational scaffolds for a range of pharmacologically active agents and advanced materials. The trifluoromethoxy (-OCF₃) group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material performance.

However, the synthetic pathways leading to these complex benzaldehydes often yield a mixture of products, including unreacted starting materials, isomeric byproducts, and over-oxidation products. The presence of even minute quantities of these impurities can have significant downstream consequences, potentially leading to misleading biological data, compromised material integrity, and complications in regulatory approval processes. Therefore, the development of robust and efficient purification strategies is not merely a procedural step but a cornerstone of scientific integrity and successful research outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of purification techniques tailored for this compound derivatives. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights to empower researchers in selecting and optimizing the most effective purification strategy for their specific needs.

Understanding the Molecule: Physicochemical Properties and Purification Strategy

The purification strategy for this compound is dictated by its unique molecular architecture. The interplay of the phenolic hydroxyl group, the electrophilic aldehyde, and the bulky, electron-withdrawing trifluoromethoxy group governs its solubility, polarity, and reactivity.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group allows for potential purification via acid-base extraction and imparts polarity, influencing its solubility in various solvents. It also provides a site for hydrogen bonding.

  • Aldehyde Group: The polar carbonyl group is susceptible to oxidation, forming the corresponding benzoic acid, a common impurity. Its reactivity also allows for purification via reversible derivatization, such as bisulfite adduct formation.

  • Trifluoromethoxy Group: Located at the ortho-position, this bulky and highly electronegative group presents steric hindrance around the aldehyde and influences the electronic distribution of the aromatic ring. This steric hindrance can impact the efficiency of reactions targeting the aldehyde, such as bisulfite adduct formation. The fluorine atoms also create a fluorous microenvironment, which can be exploited in specialized chromatographic techniques.

A logical workflow for selecting a purification method is outlined below.

purification_workflow start Crude Product (this compound) acid_check Presence of Acidic Impurities? (e.g., Benzoic Acid) start->acid_check wash Aqueous Bicarbonate Wash acid_check->wash Yes major_impurities Nature of Major Impurities? acid_check->major_impurities No extraction Liquid-Liquid Extraction wash->extraction extraction->major_impurities chromatography Flash Column Chromatography major_impurities->chromatography Polar/Non-polar Impurities recrystallization Recrystallization major_impurities->recrystallization Solid with different solubility bisulfite Bisulfite Adduct Formation & Extraction major_impurities->bisulfite Non-aldehydic Impurities final_product Pure Product chromatography->final_product recrystallization->final_product bisulfite->final_product

Caption: Decision workflow for purification strategy.

Core Purification Methodologies

Based on the physicochemical properties of the target molecule and empirical data from structurally similar compounds, three primary purification techniques are recommended:

  • Flash Column Chromatography: The workhorse of the organic synthesis lab, this technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[1]

  • Recrystallization: A powerful technique for purifying solid compounds, recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

  • Bisulfite Adduct Formation: A classic chemical method for the purification of aldehydes, this technique involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, allowing for separation from non-aldehydic impurities via extraction.

The following sections provide detailed protocols and the scientific rationale for each of these methods.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly versatile technique for separating this compound from both more polar and less polar impurities. The key to a successful separation lies in the selection of an appropriate solvent system, which should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.

Rationale for Solvent System Selection:

The combination of a polar hydroxyl group and a relatively non-polar trifluoromethoxy group places the target molecule in the intermediate polarity range. Therefore, a binary solvent system consisting of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Based on successful purifications of analogous compounds like 4-isopropoxybenzaldehyde and 2-chloro-4-hydroxybenzaldehyde, a gradient elution is often optimal.[2][3]

Detailed Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. Good starting points include:

      • Hexane:Ethyl Acetate (9:1, 4:1, 2:1)

      • Dichloromethane:Hexane (1:1, 2:1)

      • Chloroform:Ethyl Acetate (98:2)

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate stain). The ideal solvent system will show good separation between the target compound and its impurities, with an Rƒ of ~0.3 for the target.

  • Column Preparation:

    • Select a glass column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent identified by TLC.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. A gentle tapping of the column can aid in uniform packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, non-polar solvent system.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent as the elution progresses (gradient elution).

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Eluent Systems for Structurally Similar Aldehydes

CompoundStationary PhaseEluent SystemReference
4-IsopropoxybenzaldehydeSilica GelGradient of Ethyl Acetate in Hexane[3]
2-Chloro-4-hydroxybenzaldehydeSilica GelCarbon Tetrachloride, Chloroform, Chloroform:Ethyl Acetate (93:7)[2]
4-(Benzyloxy)benzaldehydeSilica Geln-Hexane:Ethyl Acetate[4]
3-Hydroxy-4-(o-nitrobenzyloxy)-benzaldehydeSilica Gel25% Ethyl Acetate in Hexanes[5]

Protocol 2: Recrystallization

For crude products that are substantially pure (>85%) and solid, recrystallization offers a straightforward and scalable purification method. The principle is to dissolve the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Rationale for Solvent Selection:

The ideal recrystallization solvent will dissolve this compound when hot but not when cold. Given the presence of a hydroxyl group, polar solvents like ethanol and water are potential candidates. However, the trifluoromethoxy group and the benzene ring add significant non-polar character. Therefore, a single solvent may not be ideal. A two-solvent system, such as ethanol/water or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane), is often more effective. For the parent 4-hydroxybenzaldehyde, ethanol, water, and ethyl acetate have been used successfully. For the more lipophilic 4-benzyloxy-2-hydroxybenzaldehyde, a mixture of t-butyl methyl ether and hexane is effective.

Detailed Protocol:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the solid is insoluble, heat the test tube gently. The ideal solvent will dissolve the solid upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

    • Common solvent systems to test include:

      • Ethanol/Water

      • Ethyl Acetate/Hexane

      • Toluene/Hexane

      • Dichloromethane/Hexane

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a two-solvent pair) and heat the mixture with swirling until the solid completely dissolves. If using a two-solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the more soluble solvent to clarify the solution.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualization of Recrystallization:

recrystallization_process start Crude Solid in Flask add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly crystal_formation Crystal Formation cool_slowly->crystal_formation ice_bath Cool in Ice Bath crystal_formation->ice_bath filtration Vacuum Filtration ice_bath->filtration wash_crystals Wash with Cold Solvent filtration->wash_crystals dry Dry Crystals wash_crystals->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step recrystallization workflow.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical purification method is highly specific for aldehydes and can be very effective for removing non-aldehydic impurities. The aldehyde reacts with aqueous sodium bisulfite to form a charged, water-soluble adduct. This adduct can then be separated from the water-insoluble impurities by liquid-liquid extraction. The aldehyde can be regenerated from the aqueous layer by treatment with either acid or base.

Causality and Considerations:

The success of this method depends on the equilibrium of the adduct formation. Steric hindrance around the carbonyl group can disfavor adduct formation. The trifluoromethoxy group at the 2-position of the target molecule is bulky, which may slow down or inhibit the reaction. Therefore, extended reaction times or the use of a co-solvent like methanol or dimethylformamide to increase the contact between the aldehyde and the bisulfite ion may be necessary.

Detailed Protocol:

  • Adduct Formation and Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite. The volume of the bisulfite solution should be at least equal to the volume of the organic layer.

    • Shake the separatory funnel vigorously for an extended period (e.g., 30 minutes to several hours). Monitor the disappearance of the aldehyde from the organic layer by TLC.

    • Separate the aqueous layer (containing the bisulfite adduct) from the organic layer (containing the impurities).

    • Wash the organic layer with another portion of saturated sodium bisulfite solution to ensure complete removal of the aldehyde.

    • Combine the aqueous layers.

  • Regeneration of the Aldehyde:

    • Place the combined aqueous layers in a flask.

    • To regenerate the aldehyde, carefully add either a strong base (e.g., 10% aqueous sodium hydroxide) or a strong acid (e.g., concentrated hydrochloric acid) until the solution is basic or acidic, respectively. This will reverse the equilibrium and regenerate the free aldehyde.

    • The regenerated aldehyde will often precipitate out of the aqueous solution or can be extracted with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation and Drying:

    • If the product precipitates, collect it by vacuum filtration.

    • If the product is extracted, separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and remove the solvent by rotary evaporation.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Column Chromatography: Poor separationInappropriate solvent system; Column overloading; Poor column packingSystematically vary the eluent polarity based on TLC; Use a larger column or less sample; Repack the column carefully to avoid channels and bubbles
Recrystallization: Oiling out instead of crystallizationSolution is too supersaturated; Cooling is too rapid; Inappropriate solventAdd more of the good solvent and reheat; Allow the solution to cool more slowly; Try a different solvent or solvent pair
Recrystallization: No crystal formationSolution is not saturated; Compound is too soluble in the cold solventEvaporate some solvent and re-cool; Scratch the inside of the flask; Add a seed crystal; Change to a solvent in which the compound is less soluble when cold
Bisulfite Extraction: Incomplete removal of aldehyde from organic layerSteric hindrance slowing the reaction; Insufficient shaking/reaction timeIncrease the reaction time; Use a co-solvent like methanol to improve miscibility; Shake more vigorously

Conclusion

The purification of this compound derivatives is a critical step in ensuring the quality and reliability of subsequent research and development activities. While no single purification method is universally applicable, a systematic approach based on the nature of the impurities and the physicochemical properties of the target molecule will lead to the desired outcome. Flash column chromatography offers the most versatility for separating a wide range of impurities. Recrystallization is a powerful and scalable technique for solids that are already substantially pure. Purification via bisulfite adduct formation provides a highly specific method for removing non-aldehydic contaminants, although its efficiency may be impacted by the sterically demanding trifluoromethoxy group. By understanding the principles behind these techniques and carefully optimizing the experimental conditions, researchers can confidently obtain highly pure this compound derivatives, paving the way for advancements in medicine and materials science.

References

Application Note & Protocol: Strategic O-Alkylation of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The O-alkylation of phenolic compounds is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis, a reliable and versatile SN2 reaction, remains the preeminent method for forging ether linkages.[1][2][3] This application note provides a detailed, field-proven protocol for the O-alkylation of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a substrate of increasing interest due to the unique electronic properties imparted by the trifluoromethoxy group.

The target molecule, this compound, features a phenolic hydroxyl group whose acidity is significantly enhanced by the strong electron-withdrawing effects of both the ortho-trifluoromethoxy group and the para-aldehyde functionality. This heightened acidity simplifies the deprotonation step, allowing for the use of milder bases and facilitating a highly efficient nucleophilic substitution.[4][5] The resulting 4-alkoxy-2-(trifluoromethoxy)benzaldehyde derivatives are valuable building blocks for constructing complex molecular architectures.[6][7] This guide explains the mechanistic rationale behind the procedural choices, ensuring both high yield and purity, and provides a robust framework for researchers in drug discovery and synthetic chemistry.

Scientific Principles: The Williamson Ether Synthesis

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[2][3] Understanding the function of each component is critical for optimizing the reaction and preventing side products.

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the acidic phenolic proton by a base, generating a highly nucleophilic phenoxide anion.[8][9] The electron-deficient nature of the aromatic ring in the substrate makes this step particularly facile.

Step 2: Nucleophilic Attack. The newly formed phenoxide anion attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group in a single, concerted step.[2][8] This forms the desired ether bond and a salt byproduct.

Rationale for Reagent Selection
  • Base: While strong bases like sodium hydride (NaH) can be used, moderately weak inorganic bases such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are often sufficient and preferable for activated phenols.[1][7][9] They are less hazardous, easier to handle, and minimize potential side reactions. The base is essential for generating the nucleophilic phenoxide; without it, the reaction does not proceed.[9]

  • Alkylating Agent: Primary alkyl halides (R-I, R-Br) are the electrophiles of choice. Secondary and tertiary halides are prone to E2 elimination, which competes with the desired SN2 pathway and leads to alkene byproducts.[1][3]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal.[8][10] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion poorly solvated and thus highly reactive and nucleophilic. This choice also decisively favors the desired O-alkylation over potential C-alkylation.[8]

Reaction Mechanism Diagram

Caption: General mechanism for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for various primary alkyl halides. Reaction progress must be monitored by Thin Layer Chromatography (TLC) to determine completion.

Materials & Reagents
Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeThermo Fisher
Potassium Carbonate (K₂CO₃), anhydrous, powdered>99%MilliporeSigma
Acetonitrile (CH₃CN) or DMF, anhydrousDriSolv® or equiv.VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Chemical
HexanesACS GradeFisher Chemical
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAcros Organics
Silica Gel for Flash Chromatography60 Å, 230-400 meshSorbent Tech.
Equipment
  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous, finely powdered potassium carbonate (K₂CO₃, 1.5–2.0 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1–1.2 eq) to the mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60–80 °C. Monitor the reaction's progress by TLC every 1-2 hours (Typical eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KX byproduct), washing the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).[10][11]

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[6][10]

Experimental Workflow Diagram

Workflow start Start setup 1. Dissolve Substrate in Anhydrous Solvent start->setup add_base 2. Add K₂CO₃ (1.5-2.0 eq) setup->add_base add_alkyl 3. Add Alkyl Halide (1.1-1.2 eq) add_base->add_alkyl react 4. Heat (60-80 °C) & Monitor by TLC add_alkyl->react workup 5. Cool, Filter Salts, Aqueous Work-up react->workup purify 6. Column Chromatography workup->purify product Pure O-Alkylated Product purify->product

Caption: Step-by-step experimental workflow for O-alkylation.

Data Summary & Product Characterization

Quantitative Data

The following table summarizes typical quantitative parameters for this protocol.

ParameterValueRationale
Substrate Concentration0.1 - 0.2 MBalances reaction rate and solubility.
K₂CO₃ (eq)1.5 - 2.0Ensures complete deprotonation and neutralizes the H-X byproduct.
Alkyl Halide (eq)1.1 - 1.2A slight excess drives the reaction to completion.
Temperature60 - 80 °CProvides sufficient thermal energy for the SN2 reaction without causing degradation.[12]
Typical Isolated Yield80 - 95%Dependent on the specific alkyl halide and purification efficiency.[7]
Characterization Methods
  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction completion. The product will have a higher Rf value (be less polar) than the starting phenol.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful alkylation is the disappearance of the broad phenolic -OH proton signal and the appearance of new signals corresponding to the protons of the newly installed alkyl group (e.g., a singlet around 3.9 ppm for a methoxy group, or signals for a benzyl group). The aromatic and aldehyde proton signals will also exhibit characteristic shifts.

  • ¹³C NMR Spectroscopy: Confirms the presence of all carbons in the final structure, including those of the new alkyl group.

  • ¹⁹F NMR Spectroscopy: A singlet is expected for the -OCF₃ group, confirming its integrity throughout the reaction.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) or protonated molecular ion ([M+H]⁺) should match the calculated molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹) from the starting material and the appearance of a C-O-C ether stretching band (typically ~1250-1050 cm⁻¹).

Safety & Handling

All operations should be performed inside a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable, but check compatibility for specific solvents).[13][14]

  • Reagent Hazards:

    • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[14]

    • Alkyl Halides: Many are toxic, lachrymatory (tear-inducing), and potential carcinogens. Handle with extreme care.

    • Solvents (DMF, Acetonitrile): DMF is a reproductive toxin and is readily absorbed through the skin. Acetonitrile is flammable and toxic. Avoid all contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (hygroscopic).2. Poor quality alkylating agent.3. Insufficient temperature.1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Verify the purity of the alkyl halide.3. Increase reaction temperature in 10 °C increments, monitoring for degradation.
Reaction Stalls or is Incomplete 1. Insufficient base or alkylating agent.2. Halide byproduct inhibition.1. Add an additional portion of base (0.5 eq) and alkylating agent (0.2 eq).2. Consider adding a catalytic amount of sodium iodide (NaI) if using an alkyl chloride or bromide (Finkelstein reaction conditions).
Presence of C-Alkylated Byproduct 1. Use of protic or less polar solvent.1. Ensure the use of a high-quality polar aprotic solvent like anhydrous DMF or acetonitrile to favor O-alkylation.[8][10]
Difficult Purification (Oily Product) 1. Residual high-boiling solvent (DMF).2. Minor impurities present.1. Ensure thorough removal of DMF under high vacuum, potentially with gentle heating.2. Perform a thorough aqueous work-up to remove water-soluble impurities before chromatography.[10]

References

Application Notes and Protocols for the Use of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Monomers in High-Performance Polymers

In the pursuit of advanced materials, the strategic incorporation of fluorine-containing functional groups into polymer backbones has emerged as a powerful tool for tailoring material properties. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high electronegativity, thermal stability, and lipophilicity, which can significantly enhance the performance of polymers.[1] 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a bifunctional monomer of significant interest, presenting both a reactive phenol and an aldehyde group. This unique structure allows for its participation in various polymerization reactions, leading to the synthesis of high-performance polymers such as poly(arylene ether)s and poly(Schiff base)s.

The presence of the -OCF3 group ortho to the hydroxyl functionality and meta to the aldehyde group profoundly influences the monomer's reactivity and the properties of the resulting polymers. The strong electron-withdrawing nature of the trifluoromethoxy group can activate adjacent positions for nucleophilic aromatic substitution, while also imparting enhanced solubility, thermal stability, and a low dielectric constant to the final polymer.[2][3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of two distinct classes of polymers: poly(arylene ether)s and poly(Schiff base)s. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles and expected material characteristics, empowering researchers to explore the full potential of this versatile fluorinated monomer.

Part 1: Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The synthesis of fluorinated poly(arylene ether)s, in particular, has garnered significant attention for applications in microelectronics and aerospace due to their low dielectric constants and high thermal stability.[2][3][4] The electron-withdrawing trifluoromethoxy group in this compound can facilitate the nucleophilic aromatic substitution (SNA) reaction, a common method for synthesizing these polymers.

In this approach, the phenolic hydroxyl group of this compound is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile. This nucleophile attacks an activated aromatic dihalide, displacing the halide and forming an ether linkage. The aldehyde functionality on the monomer remains intact and can be utilized for subsequent post-polymerization modifications or for creating cross-linkable polymers.

Causality Behind Experimental Choices
  • Monomer Purity: The success of step-growth polymerization hinges on achieving a high degree of polymerization, which requires near-perfect stoichiometry of the reactive functional groups. Therefore, the purity of this compound and the aromatic dihalide is paramount.

  • Solvent Selection: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or sulfolane, is chosen to ensure the solubility of both the monomers and the growing polymer chain, and to facilitate the reaction at elevated temperatures.[3][4]

  • Base: Anhydrous potassium carbonate (K2CO3) is a commonly used weak base that is effective in deprotonating the phenolic hydroxyl group to form the reactive phenoxide in situ. Its insolubility in the reaction solvent at lower temperatures allows for controlled initiation of the polymerization upon heating.

  • Azeotropic Dehydration: The presence of water can hydrolyze the activated dihalide and react with the phenoxide, terminating the polymer chain growth. Toluene is used to form an azeotrope with water, which is then removed from the reaction mixture by distillation, ensuring anhydrous conditions.[3][4]

Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bis(4-fluorophenyl)methanone

Materials:

  • This compound (≥98% purity)

  • Bis(4-fluorophenyl)methanone (≥98% purity)

  • Anhydrous Potassium Carbonate (K2CO3, powdered and dried)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dean-Stark trap and condenser

  • Nitrogen inlet and outlet

  • Thermocouple

  • Mechanical stirrer (for viscous solutions)

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet, add this compound (10 mmol), Bis(4-fluorophenyl)methanone (10 mmol), and anhydrous potassium carbonate (11.5 mmol).

  • Solvent Addition: Add anhydrous DMAc (sufficient to achieve a 15-20% solids concentration) and toluene (approximately half the volume of DMAc) to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 130-140 °C) under a gentle flow of nitrogen for 2-4 hours to remove any traces of water azeotropically with toluene. Collect the water in the Dean-Stark trap.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate the polymerization. The reaction mixture will become more viscous as the polymer forms.

  • Reaction Monitoring: Maintain the reaction at this temperature for 8-12 hours. The progress of the polymerization can be monitored by observing the increase in viscosity.

  • Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional DMAc to reduce the viscosity. Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove any inorganic salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.[3][4]

Diagram of Poly(arylene ether) Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers Monomers & K2CO3 Setup Combine in Flask Monomers->Setup Solvents DMAc & Toluene Solvents->Setup Dehydration Azeotropic Dehydration (130-140 °C, 2-4h) Setup->Dehydration Polymerization Polymerization (160-180 °C, 8-12h) Dehydration->Polymerization Dilution Dilute with DMAc Polymerization->Dilution Precipitation Precipitate in Methanol Dilution->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Final_Polymer Pure Poly(arylene ether) Drying->Final_Polymer

Caption: Workflow for the synthesis of poly(arylene ether)s.

Expected Polymer Characteristics

The resulting poly(arylene ether) is expected to be an amorphous polymer with good solubility in a range of organic solvents such as chloroform, THF, and DMAc.[2][4] The incorporation of the trifluoromethoxy group is anticipated to enhance the polymer's thermal stability and lower its dielectric constant.

PropertyExpected Value RangeCharacterization Technique
Glass Transition Temperature (Tg) 180 - 250 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5) > 450 °C (in N2)Thermogravimetric Analysis (TGA)
Number-Average Molecular Weight (Mn) 20,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Solubility Soluble in polar aprotic solventsVisual inspection
Dielectric Constant 2.5 - 3.0 (at 1 MHz)Dielectric Spectroscopy

Note: These values are illustrative and based on data for structurally similar fluorinated poly(arylene ether)s. Actual results may vary depending on the specific reaction conditions and the molecular weight of the polymer obtained.[3][5]

Part 2: Synthesis of Poly(Schiff base)s via Polycondensation

Poly(Schiff base)s, also known as polyazomethines or polyimines, are a class of polymers characterized by the presence of an imine (-C=N-) group in their main chain. These polymers are of interest for their thermal stability, conductivity, and potential applications in optoelectronics and as chemosensors.[6] The aldehyde functionality of this compound makes it an excellent candidate for the synthesis of poly(Schiff base)s through polycondensation with aromatic diamines.

The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine linkage. The phenolic hydroxyl group can either be left unprotected, potentially contributing to the polymer's solubility and providing a site for further reactions, or it can be protected and deprotected as needed.

Causality Behind Experimental Choices
  • Monomers: Equimolar amounts of the dialdehyde (in this case, a di-functionalized derivative of this compound would be required for a linear polymer, or it can be used as an end-capper) and a diamine are crucial for achieving high molecular weight. For this protocol, we will describe the reaction of this compound with a diamine to form an oligomer, which can be further reacted.

  • Solvent: A high-boiling solvent like N,N-dimethylformamide (DMF) or DMAc is used to dissolve the reactants and the resulting polymer.[7]

  • Catalyst: While the reaction can proceed without a catalyst, a weak acid catalyst such as acetic acid can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction rate.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the condensation reaction forward by removing the water formed as a byproduct.

Experimental Protocol: Synthesis of a Poly(Schiff base) from this compound and p-Phenylenediamine

Materials:

  • This compound (≥98% purity)

  • p-Phenylenediamine (≥98% purity, recrystallized)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

Procedure:

  • Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve p-phenylenediamine (10 mmol) in anhydrous DMF.

  • Monomer Addition: Dissolve this compound (20 mmol, for end-capping a difunctional amine) in a separate portion of anhydrous DMF and place it in a dropping funnel.

  • Polycondensation: Slowly add the benzaldehyde solution to the stirred diamine solution at room temperature under a nitrogen atmosphere.

  • Heating: After the addition is complete, heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours with continuous stirring.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the polymer precipitate by filtration and wash it thoroughly with hot methanol to remove any unreacted monomers and solvent.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.[7]

Diagram of Poly(Schiff base) Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Diamine Diamine in DMF Mixing Combine Solutions Diamine->Mixing Aldehyde Aldehyde in DMF Aldehyde->Mixing Polycondensation Polycondensation (120-140 °C, 12-24h) Mixing->Polycondensation Precipitation Precipitate in Methanol Polycondensation->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Final_Polymer Pure Poly(Schiff base) Drying->Final_Polymer

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot reactions involving this versatile, fluorinated building block. Our approach is rooted in a deep understanding of the molecule's unique chemical properties, combining theoretical principles with practical, field-tested advice.

Understanding the Reactivity of this compound

This compound is a unique aromatic aldehyde featuring three key functional components that dictate its reactivity: the aldehyde, the phenolic hydroxyl group, and the trifluoromethoxy substituent.

  • The Aldehyde Group (-CHO): This is the primary site for a wide range of transformations, including nucleophilic additions, reductive aminations, and condensations. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic effects of the other substituents on the aromatic ring.

  • The Phenolic Hydroxyl Group (-OH): Located at the 4-position, this group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This group can participate in O-alkylation, acylation, and other reactions. Its presence can also direct electrophilic aromatic substitution.

  • The Trifluoromethoxy Group (-OCF₃): Positioned at the 2-position (ortho to the aldehyde), this group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect increases the electrophilicity of the aldehyde carbonyl, making it more reactive towards nucleophiles compared to non-fluorinated analogs.[1][2] It also influences the acidity of the phenolic hydroxyl group.

A critical aspect of working with this molecule is understanding the interplay between these functional groups. The electron-withdrawing nature of the trifluoromethoxy group at the ortho position can enhance the reactivity of the aldehyde, but the adjacent phenolic hydroxyl group can complicate reactions by acting as a competing nucleophile or by influencing the electronic environment.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions encountered during reactions with this compound in a practical, question-and-answer format.

FAQ 1: O-Alkylation (Williamson Ether Synthesis)

Question: I am attempting to O-alkylate the phenolic hydroxyl group of this compound, but I am observing low yields and the formation of side products. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Williamson ether synthesis with this substrate can often be attributed to several factors, including incomplete deprotonation, side reactions, and suboptimal reaction conditions. Based on studies of similar phenolic aldehydes, the 4-hydroxyl group is generally more acidic and sterically accessible than a hydroxyl group at the 2-position, which would be involved in hydrogen bonding with the aldehyde.[3][4]

Troubleshooting Strategies:

  • Choice of Base and Solvent: The selection of the base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete deprotonation of the phenol. For phenolic hydroxyls, moderately weak bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile are often effective.[3][5] The use of a stronger base like sodium hydride (NaH) should be approached with caution and may require lower reaction temperatures.

  • Reaction Temperature: Elevated temperatures can promote side reactions. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be incrementally increased.

  • Nature of the Alkylating Agent: The Williamson ether synthesis is an SN2 reaction, so primary alkyl halides are the preferred electrophiles.[6] Secondary and tertiary alkyl halides are more prone to elimination reactions, which will reduce the yield of the desired ether.

  • Side Reactions:

    • C-Alkylation: While O-alkylation is generally favored for phenols, some C-alkylation at the positions ortho to the hydroxyl group can occur, although this is less likely given the substitution pattern of the starting material.

    • Reaction with the Aldehyde: If the alkylating agent is, for example, an organometallic reagent, it could potentially react with the aldehyde. However, with standard alkyl halides, this is not a primary concern.

dot

Williamson Ether Synthesis Troubleshooting cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_solutions Solutions start Low Yield in O-Alkylation base Inappropriate Base start->base solvent Suboptimal Solvent start->solvent temp Incorrect Temperature start->temp alkyl_halide Bulky Alkyl Halide (2°/3°) start->alkyl_halide deprotonation Incomplete Deprotonation start->deprotonation sol_base Use K₂CO₃ or CsHCO₃ base->sol_base sol_solvent Use DMF or Acetonitrile solvent->sol_solvent sol_temp Optimize Temperature (start at 60-80°C) temp->sol_temp sol_alkyl Use Primary Alkyl Halide alkyl_halide->sol_alkyl deprotonation->sol_base sol_monitor Monitor by TLC sol_base->sol_monitor sol_solvent->sol_monitor sol_temp->sol_monitor sol_alkyl->sol_monitor

Caption: Troubleshooting workflow for Williamson ether synthesis.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq) and heat the reaction to 70 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommendationRationale
Base K₂CO₃ or CsHCO₃Mild bases that are effective for deprotonating phenols without causing significant side reactions.
Solvent DMF or AcetonitrilePolar aprotic solvents that facilitate SN2 reactions.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed without promoting decomposition or side reactions.
Alkylating Agent Primary Alkyl HalideMinimizes competing elimination reactions.[6]
FAQ 2: Reactions Involving the Aldehyde Group (e.g., Reductive Amination)

Question: I want to perform a reductive amination on this compound, but I'm concerned about the reactivity of the phenolic hydroxyl group. Should I use a protecting group?

Answer:

The phenolic hydroxyl group can potentially interfere in some reactions of the aldehyde. Whether a protecting group is necessary depends on the specific reaction conditions, particularly the pH and the nature of the reagents.

Protecting Group Strategy:

For reactions where the phenolic hydroxyl group's acidity or nucleophilicity could be problematic, protection is a prudent strategy. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBS, TIPS). The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal.

dot

Protecting_Group_Strategy cluster_pg Protecting Group Options start Reaction with Aldehyde Group decision Potential Interference from Phenolic -OH? start->decision protect Protect Hydroxyl Group decision->protect Yes no_protect Proceed without Protection (Careful Condition Control) decision->no_protect No silyl_ether Silyl Ethers (e.g., TBS) - Mild removal (F⁻) protect->silyl_ether benzyl_ether Benzyl Ether - Removed by Hydrogenolysis protect->benzyl_ether methyl_ether Methyl Ether - Very stable, harsh removal (BBr₃) protect->methyl_ether reaction Perform Aldehyde Reaction no_protect->reaction silyl_ether->reaction benzyl_ether->reaction methyl_ether->reaction deprotect Deprotection reaction->deprotect If protected product Final Product reaction->product If not protected deprotect->product

Caption: Decision workflow for using a protecting group.

Protecting Group-Free Reductive Amination:

In many modern reductive amination protocols, protecting the phenolic hydroxyl group may not be necessary. The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) often allows for the direct reductive amination of aldehydes in the presence of other functional groups.[7]

Experimental Protocol: General Procedure for Reductive Amination (Protecting Group-Free)

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃Mild and selective for the reduction of imines in the presence of aldehydes and other functional groups.[7]
Solvent DCM or DCECommon solvents for reductive amination that are compatible with the reagents.
pH Neutral to slightly acidicFavors the formation of the iminium ion intermediate.
FAQ 3: Aldol and Knoevenagel Condensations

Question: I am planning a crossed aldol condensation with this compound. What are the key considerations to maximize the yield of the desired product?

Answer:

Crossed aldol condensations can be challenging due to the potential for self-condensation of the enolizable partner and other side reactions. However, this compound offers a distinct advantage in this type of reaction.

Key Considerations:

  • No Self-Condensation: this compound lacks α-hydrogens and therefore cannot form an enolate. This means it will not undergo self-condensation, simplifying the product mixture.[8] It will exclusively act as the electrophile in the reaction.

  • Enhanced Electrophilicity: The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the aldehyde carbonyl, making it a highly reactive partner for the enolate nucleophile.

  • Minimizing Self-Condensation of the Partner: The primary challenge is to prevent the self-condensation of the other carbonyl compound (the one with α-hydrogens). This can be achieved by:

    • Slow Addition: Slowly adding the enolizable carbonyl compound to a mixture of this compound and the base. This keeps the concentration of the enolate low, favoring its reaction with the more abundant and more electrophilic this compound.

    • Choice of Base: The choice of base can influence the equilibrium of enolate formation.

  • Knoevenagel Condensation: For reactions with active methylene compounds (e.g., malonates, cyanoacetates), a weaker base like piperidine or pyridine is often sufficient to catalyze the condensation.

dot

Crossed_Aldol_Condensation start Crossed Aldol Condensation reactants This compound (No α-H, Electrophile) + Enolizable Carbonyl (Nucleophile Precursor) start->reactants base Base (e.g., NaOH, LDA) reactants->base enolate_formation Enolate Formation from Enolizable Carbonyl base->enolate_formation nucleophilic_attack Nucleophilic Attack of Enolate on Aldehyde enolate_formation->nucleophilic_attack side_reaction Self-Condensation of Enolizable Carbonyl (Minimize by slow addition) enolate_formation->side_reaction aldol_adduct β-Hydroxy Carbonyl (Aldol Adduct) nucleophilic_attack->aldol_adduct dehydration Dehydration (optional, often with heat) aldol_adduct->dehydration product α,β-Unsaturated Carbonyl (Final Product) dehydration->product

Caption: Key steps in a crossed aldol condensation.

Purification and Characterization

Purification:

Derivatives of this compound are typically crystalline solids and can be purified by standard techniques:

  • Recrystallization: A common and effective method for purifying solid products. The choice of solvent is crucial and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system with an appropriate polarity should be developed using TLC.

Characterization:

The structure and purity of the products can be confirmed using a variety of spectroscopic methods:

  • ¹H and ¹⁹F NMR Spectroscopy: Proton NMR will show characteristic signals for the aromatic protons, the aldehyde proton (typically around 10 ppm), and any new functional groups introduced. Fluorine-19 NMR will show a singlet for the -OCF₃ group, which can be a useful diagnostic tool.

  • ¹³C NMR Spectroscopy: Carbon NMR will show a signal for the carbonyl carbon around 190 ppm, as well as signals for the aromatic carbons and any other carbons in the molecule.

  • FT-IR Spectroscopy: Infrared spectroscopy will show a strong absorption for the carbonyl group (C=O) around 1700 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) around 3300 cm⁻¹ if it is present in the final product.

  • Mass Spectrometry: This technique will confirm the molecular weight of the product.

References

Technical Support Center: Optimizing Catalyst Selection for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing condensation reactions with 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block.

The unique electronic properties of this compound, stemming from the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethoxy group, present specific challenges and opportunities in condensation reactions. This guide will equip you with the knowledge to overcome these challenges and achieve high-yield, high-purity results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Knoevenagel condensation reaction with this compound is showing low to no yield. What are the likely causes and how can I fix it?

A1: Low or no yield in a Knoevenagel condensation involving this substrate can be attributed to several factors. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, and is typically catalyzed by a weak base.[1]

  • Insufficient Catalyst Activity: The chosen base may be too weak to efficiently deprotonate the active methylene compound. While weak bases are generally preferred to avoid self-condensation of the aldehyde, the electronic effects of the substituents on the benzaldehyde can influence the reaction.[2]

    • Solution: While piperidine is a common and effective catalyst, consider screening other weak bases such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2][3] In some cases, using an ammonium salt like ammonium acetate can be effective, particularly under solvent-free conditions.[4]

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gentle heating to 40-80°C can significantly improve the rate and yield.[4] However, monitor the reaction closely for the formation of side products at higher temperatures.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: Ethanol is a common and often effective solvent.[5] If solubility is an issue, consider polar aprotic solvents like DMF or DMSO. For reactions that produce water, using a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.[4]

  • Steric Hindrance: The ortho-trifluoromethoxy group can present steric challenges for the incoming nucleophile.

    • Solution: Employing a less sterically hindered active methylene compound, if possible, can be beneficial. Additionally, allowing for longer reaction times or slightly elevated temperatures can help overcome this barrier.

Q2: I am observing significant side product formation in my condensation reaction. What are these impurities and how can I minimize them?

A2: Side product formation is a common issue, often stemming from the reactivity of the starting materials and intermediates.

  • Self-Condensation of the Aldehyde (Aldol Reaction): Although less common with weak bases, self-condensation can occur, especially if stronger bases or higher temperatures are used.[2]

    • Solution: Strictly use weakly basic catalysts like piperidine or ammonium acetate. Avoid strong bases such as NaOH or KOH. If self-condensation is still observed, try running the reaction at a lower temperature for a longer duration.

  • Michael Addition: If the product of the Knoevenagel condensation is an α,β-unsaturated compound, it can be susceptible to a subsequent Michael addition by another molecule of the deprotonated active methylene compound.

    • Solution: Use a stoichiometric amount (1:1 ratio) of the aldehyde and the active methylene compound. Adding the aldehyde slowly to the mixture of the active methylene compound and catalyst can also help to keep the concentration of the initial product low and minimize this side reaction.

  • Reaction with the Phenolic Hydroxyl Group: The hydroxyl group can potentially be deprotonated by the base, leading to undesired side reactions.

    • Solution: This is less likely with weak amine catalysts. However, if O-alkylation or other reactions involving the hydroxyl group are suspected, consider protecting the hydroxyl group as an acetate or silyl ether before the condensation reaction. The protecting group can then be removed in a subsequent step.

Q3: The reaction stalls and does not go to completion, even after extended reaction times. What could be the reason?

A3: A stalled reaction often points to catalyst deactivation or an unfavorable equilibrium.

  • Catalyst Deactivation: The catalyst can be consumed by side reactions or may be present in an insufficient amount.

    • Solution: Ensure you are using a sufficient catalytic amount (typically 5-20 mol%). If the reaction stalls, adding a fresh portion of the catalyst may restart the reaction.

  • Water Inhibition: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[4]

    • Solution: As mentioned earlier, using a Dean-Stark apparatus with a solvent like toluene is an effective way to remove water and drive the reaction to completion.[4] Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture can also be beneficial, although this is less common.

  • Reversibility of the Initial Addition Step: The initial nucleophilic addition to the carbonyl group is often a reversible step.

    • Solution: Conditions that favor the subsequent dehydration step, such as heating and water removal, will pull the equilibrium towards the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a base-catalyzed Knoevenagel condensation?

A1: The Knoevenagel condensation proceeds through a three-step mechanism:[6]

  • Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.[6][7]

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[6]

  • Elimination (Dehydration): The resulting intermediate undergoes dehydration to form the α,β-unsaturated product.[6]

Knoevenagel_Mechanism

Q2: How do the substituents on this compound affect its reactivity?

A2: The substituents have opposing electronic effects that influence the reactivity of the aldehyde.

  • -OCF₃ Group (ortho): The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • -OH Group (para): The hydroxyl group is an electron-donating group through resonance. This effect can partially counteract the electron-withdrawing effect of the -OCF₃ group.

The net effect is a highly reactive aldehyde that is prone to nucleophilic addition but may also be susceptible to certain side reactions if not handled carefully.

Q3: Are there alternative catalysts to weak organic bases for this condensation?

A3: Yes, several alternative catalytic systems have been developed for Knoevenagel condensations, often with a focus on green chemistry principles.

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, often leading to faster reaction times and easier product isolation.[8]

  • Heterogeneous Catalysts: Solid-supported bases, such as amines grafted onto silica or polymers, offer the advantage of easy catalyst removal and recycling.[3] Materials like hydrotalcites and even graphene oxide have also been shown to catalyze Knoevenagel condensations.[8][9]

  • Lewis Acids: In some cases, Lewis acids like InCl₃ can catalyze the reaction, potentially through a different mechanism.[8]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Knoevenagel condensations are possible and are an excellent green chemistry approach.[4] This is often achieved by grinding the reactants together with a solid catalyst, such as ammonium acetate, at room temperature.[4] These reactions can be surprisingly fast and efficient.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalyst

This protocol provides a general method for the condensation of this compound with an active methylene compound like malononitrile.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • Add the active methylene compound (1.0 - 1.1 eq.) to the solution and stir to mix.

  • To this stirred solution, add a catalytic amount of piperidine (0.1 eq.).

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (around 80°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[10]

Experimental_Workflow

Catalyst Screening and Optimization Data

The following table provides a starting point for optimizing your reaction conditions. The effectiveness of each catalyst system can vary depending on the specific active methylene compound used.

Catalyst (mol%)SolventTemperature (°C)Typical Reaction Time (h)Expected Outcome
Piperidine (10%)Ethanol80 (Reflux)2 - 6Good to excellent yields for many substrates.[5]
Triethylamine (20%)Toluene110 (Reflux)4 - 12Useful alternative, may require higher temp.
DBU (5%)Dichloromethane25 (RT)1 - 4Highly active catalyst, good for rapid reactions.
Ammonium Acetate (15%)None (Solvent-free)25 (RT, grinding)0.25 - 1Excellent for green chemistry approach, often very fast.[4]
Proline (10%)DMSO606 - 24An example of an organocatalyst.[3]

References

Resolving low solubility issues of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent's solubility during synthesis. As a substituted aromatic aldehyde, its unique electronic and steric properties make it a valuable building block, but its crystalline nature and functional groups can lead to low solubility in common reaction media. This guide provides practical, in-depth solutions to overcome these issues, ensuring your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a solid compound that is generally insoluble in water and has limited solubility in non-polar organic solvents like hexanes or toluene at room temperature. Its solubility is better in polar aprotic solvents and, to some extent, in polar protic solvents. The phenolic hydroxyl group offers a site for hydrogen bonding, while the trifluoromethoxy group and the benzene ring contribute to its hydrophobic character. This dual nature is the primary reason for its challenging solubility profile.

Data Summary: Qualitative Solubility

Solvent ClassExamplesObserved SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFGood to ModerateThese solvents effectively solvate the molecule through dipole-dipole interactions without interfering with the aldehyde group.
Polar Protic Methanol, EthanolModerate to Sparingly SolubleCan act as both hydrogen bond donors and acceptors, but solubility may be limited by the hydrophobic regions of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSparingly SolubleModerate polarity allows for some dissolution, but often requires heating or co-solvents.
Non-Polar Toluene, Hexanes, Diethyl EtherPoor to InsolubleLacks sufficient polarity to overcome the crystal lattice energy of the solid aldehyde.
Aqueous WaterInsolubleThe hydrophobic nature of the substituted benzene ring dominates, preventing dissolution in water.[1]
Q2: My reaction requires a non-polar solvent, but the aldehyde won't dissolve. What are my immediate troubleshooting steps?

When faced with low solubility in a desired non-polar or moderately polar solvent system, a systematic approach is crucial. The goal is to achieve dissolution without compromising the reaction's integrity.

Below is a decision-making workflow to guide your experimental choices.

G cluster_0 Solubility Troubleshooting Workflow A Initial State: Compound insoluble in primary solvent at RT B Gently heat the mixture (e.g., to 40-60 °C) A->B C Is the compound soluble? B->C D Proceed with reaction at elevated temperature. Monitor for thermal degradation. C->D Yes E Add a minimal amount of a co-solvent (e.g., 5-10% THF or DMF) C->E No F Is the compound soluble? E->F G Proceed with reaction. Note: Co-solvent may affect reactivity. F->G Yes H Consider advanced techniques: - Sonication - Phase-Transfer Catalysis (PTC) F->H No

Caption: Decision workflow for addressing low solubility.

Q3: How do I choose an effective co-solvent, and what are the potential risks?

A co-solvent is a small amount of a secondary solvent added to the primary reaction medium to increase the solubility of a reactant.[2][3][4]

Choosing a Co-solvent: The ideal co-solvent should be miscible with the primary solvent and have a high dissolving power for this compound. Polar aprotic solvents are often the best choice.

  • For Primary Solvents like Toluene or Dichloromethane: A small addition (5-10% v/v) of Tetrahydrofuran (THF) or Dimethylformamide (DMF) can be highly effective. THF is less polar and often a good first choice. DMF is a stronger solvent but can sometimes participate in or complicate reactions, especially at high temperatures.

  • For Aqueous Systems: If you need to run a reaction in a predominantly aqueous environment, using a water-miscible organic solvent like ethanol, isopropanol, or DMSO as a co-solvent is necessary.[5]

Causality and Risks: A co-solvent works by altering the overall polarity and solvation properties of the solvent mixture, making it more favorable for the solute to dissolve.[5] However, this change can also affect your reaction.

  • Reaction Rate: The change in solvent polarity can alter the stability of transition states, potentially speeding up or slowing down your reaction.

  • Side Reactions: Highly polar aprotic solvents like DMF can promote certain side reactions. Always run a small-scale test reaction to ensure the co-solvent does not negatively impact the outcome.

  • Workup Complications: Water-miscible co-solvents like DMF or DMSO can complicate aqueous workups and extractions. Specific procedures are often required for their removal.

Troubleshooting Guides & Protocols

Protocol 1: Enhancing Dissolution with Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6][7] This process generates localized high-energy shockwaves that break apart solid solute particles, dramatically increasing the surface area exposed to the solvent and accelerating the rate of dissolution.[6][7][8] It is particularly useful for achieving dissolution at ambient temperatures when heating is undesirable.

Step-by-Step Methodology:

  • Preparation: In a suitable flask, combine this compound and your chosen reaction solvent. Add a magnetic stir bar.

  • Setup: Place the flask in a bath sonicator, ensuring the water level in the bath is equal to or slightly higher than the solvent level in the flask.

  • Sonication: Turn on the sonicator. For many applications, short bursts of 5-10 minutes are sufficient.[8] Continue to stir the mixture magnetically during sonication if possible.

  • Observation: Visually inspect the mixture for dissolution. If solid remains, continue sonicating for another 5-10 minutes.

  • Temperature Check: Bath sonicators can warm up over time.[7] Monitor the bath temperature to ensure it does not exceed the thermal limits of your reaction.

  • Initiate Reaction: Once the aldehyde is fully dissolved, you can add the other reagents to begin your reaction.

Important Note: Sonication primarily increases the rate of dissolving, not necessarily the thermodynamic solubility limit. However, by breaking down aggregates, it can help achieve a true saturated solution more effectively than stirring alone.[9]

Protocol 2: Implementing Phase-Transfer Catalysis (PTC) for Biphasic Reactions

Phase-Transfer Catalysis is a powerful technique for reacting water-insoluble organic compounds (like our aldehyde) with water-soluble reagents (like inorganic salts, bases, or nucleophiles).[10][11][12] The PTC catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the aqueous reactant across the phase boundary into the organic phase where the reaction can occur.[11][12]

Illustrative Mechanism:

G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase (Water) Aldehyde Ar-CHO (Soluble in Organic Phase) Product Ar-CH(OH)Nu (Product) Aldehyde->Product Catalyst_Return [Q⁺ X⁻] (Catalyst-Leaving Group Complex) Product->Catalyst_Return Releases X⁻ Catalyst_Org [Q⁺ Nu⁻] (Catalyst-Nucleophile Complex) Catalyst_Org->Aldehyde Reacts Catalyst_Aq Q⁺ X⁻ (Initial Catalyst) Catalyst_Return->Catalyst_Aq Returns to Aqueous Phase Reagent Na⁺ Nu⁻ (Aqueous Nucleophile) Catalyst_Aq->Catalyst_Org Phase Transfer Catalyst_Aq->Reagent Ion Exchange Byproduct Na⁺ X⁻ (Byproduct)

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Step-by-Step Methodology:

  • Solvent & Reagent Setup: Dissolve the this compound in a water-immiscible organic solvent (e.g., toluene, dichloromethane). In a separate flask, prepare an aqueous solution of your second reactant (e.g., sodium cyanide, potassium hydroxide).

  • Combine Phases: Combine the organic and aqueous solutions in your reaction vessel. You will observe two distinct layers.

  • Add Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

  • Vigorous Stirring: The success of PTC relies on maximizing the interfacial area between the two phases. Stir the biphasic mixture vigorously using an overhead stirrer or a powerful magnetic stir plate to create a fine emulsion.

  • Monitor Reaction: Follow the reaction's progress using an appropriate technique (e.g., TLC, GC, LC-MS). PTC reactions can often be run at moderate temperatures (25-80 °C).

  • Workup: Once the reaction is complete, stop the stirring. The layers will separate, making for a straightforward workup. The organic layer containing your product can be isolated, washed, dried, and concentrated.

This method is highly advantageous as it avoids the need for expensive, anhydrous polar aprotic solvents and simplifies product purification.[12]

References

Technical Support Center: A Scientist's Guide to Synthesis with 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by three main functional groups: the aldehyde, the phenolic hydroxyl group, and the trifluoromethoxy group. The aldehyde group is a primary site for nucleophilic attack, making it suitable for reactions like reductive amination and Wittig olefination. The trifluoromethoxy group is strongly electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon. The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, which can complicate reactions if not properly managed.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon.[1] The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light.

Q3: What are the primary safety precautions to take when handling this compound?

A3: this compound is a chemical that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Common Synthetic Transformations

Wittig Reaction: Challenges and Solutions

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, the presence of the acidic phenolic proton in this compound can lead to complications.

Problem 1: Low or no yield of the desired alkene.

  • Cause: The strong base used to generate the phosphorus ylide (e.g., n-BuLi, NaH, KOtBu) can be consumed by the acidic phenolic proton, preventing the formation of the ylide. The resulting phenoxide is also a poor electrophile.[2]

  • Solution 1: Use of excess base. Employing an additional equivalent of base can deprotonate both the phosphonium salt and the hydroxyl group. However, this may not always be effective as the deprotonated aldehyde is a less reactive electrophile.[2]

  • Solution 2: Protection of the hydroxyl group. A more robust solution is to protect the phenolic hydroxyl group prior to the Wittig reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or ethers (e.g., methyl, benzyl). These groups are generally stable to the basic conditions of the Wittig reaction and can be removed post-olefination.

Problem 2: Formation of undesired side products.

  • Cause: Side reactions can arise from the decomposition of the ylide or reactions with the solvent.

  • Solution: Ensure the reaction is performed under anhydrous conditions and an inert atmosphere. The choice of solvent can also be critical; THF is a common choice for Wittig reactions.

Experimental Protocol: Wittig Reaction with a Protected Aldehyde

  • Protection: In a clean, dry flask, dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or THF). Add a suitable protecting group reagent (e.g., TBDMS-Cl and imidazole) and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected aldehyde.

  • Ylide Formation: In a separate flask under an inert atmosphere, suspend the desired phosphonium salt in anhydrous THF. Cool the suspension to 0°C and add a strong base (e.g., n-BuLi) dropwise. Allow the mixture to stir and form the ylide.

  • Wittig Reaction: Add a solution of the protected aldehyde in anhydrous THF to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be deprotected under appropriate conditions (e.g., TBAF for TBDMS removal) and purified by column chromatography.

Reductive Amination: Navigating Potential Pitfalls

Reductive amination is a versatile method for forming C-N bonds. The key is the selective reduction of the in-situ formed imine or iminium ion in the presence of the starting aldehyde.

Problem 1: Reduction of the starting aldehyde.

  • Cause: The reducing agent is too reactive and reduces the aldehyde before it can condense with the amine to form the imine.

  • Solution: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB).[3] STAB is less reactive towards aldehydes and ketones but effectively reduces the protonated imine (iminium ion).[4][5]

Problem 2: Low conversion to the amine product.

  • Cause: Inefficient imine formation. The equilibrium between the aldehyde/amine and the imine may not favor the imine.

  • Solution 1: Use of a dehydrating agent. Adding a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation by removing the water by-product.

  • Solution 2: Acid catalysis. A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the initial attack by the amine.

Experimental Protocol: Reductive Amination using STAB

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired amine (primary or secondary) in a suitable solvent (e.g., DCE or THF).

  • Addition of Reagents: Add a catalytic amount of acetic acid to the mixture. Then, add sodium triacetoxyborohydride (STAB) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Purification Strategies

The purification of products derived from this compound often requires careful consideration of the functional groups present.

Technique 1: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be adjusted based on the polarity of the product.

Technique 2: Recrystallization

  • For solid products, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[6]

Technique 3: Distillation

  • For liquid products, distillation under reduced pressure can be used for purification.[6]

Data Summary

PropertyValueSource
Molecular Formula C8H5F3O3[7]
Molecular Weight 206.12 g/mol [1]
Appearance Light brown to brown solid[1]
Boiling Point 260 °C[1]
Flash Point 111 °C[1]
Storage Temperature 2-8 °C under inert gas[1]

Visualizing Reaction Pathways

Wittig_Reaction_Troubleshooting cluster_0 Wittig Reaction Pathway cluster_1 Troubleshooting start This compound product Desired Alkene start->product Successful Reaction issue Low Yield start->issue phosphonium Phosphonium Ylide phosphonium->product cause1 Base consumed by -OH issue->cause1 solution1 Protect -OH group cause1->solution1 solution1->product Reductive_Amination_Troubleshooting cluster_0 Reductive Amination Pathway cluster_1 Troubleshooting aldehyde This compound imine Imine/Iminium Ion aldehyde->imine issue1 Aldehyde Reduction aldehyde->issue1 amine Amine amine->imine product Desired Amine imine->product Reduction issue2 Low Conversion imine->issue2 cause2 Reactive Reducing Agent issue1->cause2 solution2 Use STAB cause2->solution2 solution2->product cause3 Poor Imine Formation issue2->cause3 solution3 Acid Catalyst / Dehydrating Agent cause3->solution3 solution3->imine

References

Technical Support Center: Managing the Air Sensitivity of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde (CAS No: 1017083-37-2). This document provides in-depth guidance for researchers, chemists, and drug development professionals to address the primary challenge associated with this versatile building block: its sensitivity to atmospheric conditions. By understanding the root causes of its instability and implementing robust experimental techniques, you can ensure the integrity of your starting material and the success of your synthetic outcomes.

Section 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental chemical principles governing the air sensitivity of this compound.

Q1: Why is this compound classified as "air-sensitive"?

A: The air sensitivity of this compound is primarily due to the aldehyde functional group (-CHO). Aldehydes are susceptible to oxidation, a reaction in which the aldehyde is converted into a carboxylic acid.[1][2] In the presence of atmospheric oxygen, this compound can be oxidized to its corresponding carboxylic acid, 4-Hydroxy-2-(trifluoromethoxy)benzoic acid. This degradation compromises the purity of the material and can lead to failed reactions or the formation of significant impurities.

Q2: What are the primary signs of degradation?

A: While the pristine compound is typically a light brown or pale cream solid, degradation may be indicated by:

  • Color Change: A significant darkening or change in color.

  • Change in Physical State: The appearance of a gummy or oily consistency in the solid, which may suggest the presence of impurities or moisture absorption.

  • Inconsistent Analytical Data: Discrepancies in NMR, LC-MS, or other characterization data compared to the reference standard.

Q3: Aside from oxygen, is atmospheric moisture a concern?

A: Yes. While oxygen is the primary reactant for oxidation, moisture (water) is also a significant concern for two main reasons:

  • Surface Adsorption: Water readily adsorbs onto the surfaces of glassware and the compound itself. This can create a microenvironment that may facilitate degradation pathways.[3]

  • Reaction Contamination: Many reactions involving aldehydes, such as Grignard or organolithium additions, are extremely sensitive to water. Any moisture introduced with the aldehyde will quench these reactive reagents, leading to low or zero yield.[4] Therefore, maintaining anhydrous (dry) conditions is as critical as maintaining anoxic (oxygen-free) conditions.

Section 2: Protocols for Handling, Storage, and Workspace Preparation

Proper technique is the most effective tool for preserving the integrity of air-sensitive reagents.

Q4: What are the ideal long-term storage conditions for this compound?

A: To maximize shelf life, this compound should be stored under an inert atmosphere (typically argon or nitrogen) at refrigerated temperatures (2-8°C).[5][6] The container should be sealed tightly to prevent ingress of air and moisture and stored away from light, which can sometimes accelerate degradation.[7]

Q5: What is the difference between using a glovebox and a Schlenk line, and which should I choose?

A: Both gloveboxes and Schlenk lines are used to create an inert atmosphere, but they are suited for different scales and workflows.[8][9] The choice depends on the sensitivity of the reaction and the available resources.

FeatureGloveboxSchlenk Line
Atmosphere Control Provides a highly controlled, static inert environment with very low O₂ and H₂O levels (<1 ppm).[7][9]Uses a positive pressure of flowing inert gas. Atmosphere purity depends on the quality of the gas and technique.
Ease of Use Allows for open manipulation of solids and liquids, similar to working on a benchtop. Ideal for weighing solids and setting up multiple reactions.[9]Requires specialized techniques (e.g., cannula transfer, septa) for all reagent additions and transfers.[8]
Scalability Limited by the physical size of the glovebox.Easily adaptable for reactions from milligram to multi-gram scale.
Cost High initial investment and ongoing maintenance costs.Lower initial cost and simpler maintenance.
Recommendation Best for: Weighing the solid aldehyde, preparing stock solutions, and performing highly sensitive or small-scale reactions.Best for: Performing reactions once the aldehyde is already in solution, solvent transfers, and larger-scale synthesis.
Q6: How do I properly prepare my glassware and solvents for an experiment?

A: The removal of adsorbed water and dissolved oxygen is non-negotiable for success.

Protocol 1: Glassware Preparation

  • Cleaning: Ensure all glassware is scrupulously clean and washed with a suitable solvent.

  • Drying:

    • Oven-Drying (Standard): Place glassware in a laboratory oven at >120°C for at least 4 hours, or preferably overnight.[3][10][11]

    • Flame-Drying (High-Sensitivity): For the most rigorous applications, assemble the hot glassware from the oven and flame-dry it under vacuum using a high-temperature heat gun or a soft flame from a torch. You will see an initial fog of water vaporizing from the glass surface; continue heating until this is no longer visible.[8][12]

  • Cooling: Assemble the hot glassware quickly and connect it to the Schlenk line or transfer it to a glovebox antechamber. Allow it to cool completely to room temperature under a vacuum or a positive pressure of inert gas. This prevents air and moisture from being drawn back into the flask as it cools.[10][11]

Protocol 2: Solvent Degassing Dissolved oxygen in solvents must be removed before use.

  • Freeze-Pump-Thaw (Most Effective):

    • Place the solvent in a robust flask with a stir bar, sealed with a stopcock.

    • Freeze the solvent by immersing the flask in liquid nitrogen.

    • Once fully frozen, apply a high vacuum for several minutes to remove gases from the headspace.

    • Close the stopcock and thaw the solvent in a water bath. You will see bubbles of gas being released from the liquid.

    • Repeat this cycle at least three times to ensure complete removal of dissolved gases.[8]

  • Inert Gas Sparging (Faster, Less Rigorous):

    • Bubble a steady stream of argon or nitrogen through the solvent via a long needle or glass tube for at least 30-60 minutes. This is suitable for less sensitive applications.

Q7: Can you provide a workflow for setting up a reaction under an inert atmosphere?

A: Certainly. The following workflow and diagram illustrate a standard setup using a Schlenk line.

Experimental Workflow: Inert Atmosphere Reaction Setup

G cluster_prep Glassware Preparation cluster_setup Schlenk Line Setup cluster_reagents Reagent Addition oven 1. Oven-Dry Glassware (>120°C) assemble 2. Assemble Hot & Cool Under Vacuum oven->assemble purge 3. Purge-and-Refill Cycle (3x) assemble->purge blanket 4. Establish Positive Inert Gas Flow purge->blanket add_solid 6. Add Solid Aldehyde via Powder Funnel under Gas Flow blanket->add_solid add_solvent 7. Add Degassed Solvent via Cannula or Syringe blanket->add_solvent weigh 5. Weigh Aldehyde in Glovebox or via Quick Transfer weigh->add_solid add_reagent 8. Add Other Reagents via Syringe add_solvent->add_reagent G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation dissolve 1. Dissolve Impure Aldehyde in Minimal Dichloromethane adsorb 2. Adsorb onto Silica Gel dissolve->adsorb dry_load 3. Dry Load onto Pre-packed Column adsorb->dry_load elute 4. Elute with Hexane/Ethyl Acetate Gradient dry_load->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Aldehyde Fractions tlc->combine evaporate 8. Evaporate Solvent under Reduced Pressure combine->evaporate store 9. Store Purified Solid Under Argon evaporate->store

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these increasingly important fluorinated compounds. Here, we address specific issues in a practical, question-and-answer format, grounded in established spectroscopic principles and field-proven insights.

Section 1: Understanding the Core Moiety - this compound

This section focuses on the foundational NMR characteristics of the starting material. A clear understanding of its spectral features is paramount before attempting to analyze more complex reaction products.

FAQ 1.1: What are the expected chemical shifts and coupling patterns for the aromatic protons in the ¹H NMR spectrum of this compound?

Interpreting the aromatic region of this compound requires careful consideration of the electronic effects of three distinct substituents on the benzene ring: a hydroxyl (-OH) group, a trifluoromethoxy (-OCF₃) group, and an aldehyde (-CHO) group.

  • -OH (Position 4): This is a strongly activating, ortho-, para-directing group due to the lone pair electrons on the oxygen, which donate electron density into the ring through resonance.

  • -OCF₃ (Position 2): The trifluoromethoxy group is strongly deactivating due to the powerful inductive effect of the three fluorine atoms. It is generally considered to be a meta-directing group.

  • -CHO (Position 1): The aldehyde group is a deactivating, meta-directing group due to both inductive and resonance effects that withdraw electron density from the ring.

These competing electronic effects lead to a distinct pattern in the aromatic region of the ¹H NMR spectrum. The protons will appear as an ABC spin system.

Expected Chemical Shift Ranges:

ProtonPositionExpected Chemical Shift (δ, ppm)MultiplicityRationale
H-66~7.5 - 7.8DoubletDeshielded by the adjacent aldehyde group.
H-55~6.8 - 7.1Doublet of doubletsShielded by the para-hydroxyl group.
H-33~6.7 - 7.0DoubletShielded by the para-hydroxyl group and influenced by the adjacent trifluoromethoxy group.

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[1]

FAQ 1.2: The hydroxyl proton is sometimes broad or not visible in my ¹H NMR spectrum. Why does this happen and how can I confirm its presence?

The disappearance or broadening of the hydroxyl proton signal is a common phenomenon in ¹H NMR spectroscopy.[2]

Reasons for Broadening or Disappearance:

  • Chemical Exchange: The hydroxyl proton can undergo rapid chemical exchange with residual water in the NMR solvent or with other labile protons. This exchange process can broaden the signal to the point where it becomes indistinguishable from the baseline.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also lead to signal broadening. The extent of hydrogen bonding is dependent on the concentration and the solvent used.

Confirmation Techniques:

  • D₂O Exchange: A simple and definitive method is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will be replaced by a deuterium atom, causing its signal to disappear from the ¹H NMR spectrum.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes sharpen the hydroxyl proton signal by altering the rate of chemical exchange.

FAQ 1.3: What should I expect to see in the ¹⁹F and ¹³C NMR spectra for this compound?

The ¹⁹F and ¹³C NMR spectra provide crucial complementary information for structural confirmation.

¹⁹F NMR:

  • A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

  • The chemical shift is typically in the range of -58 to -65 ppm, relative to CFCl₃.[3][4] The exact position can be sensitive to the electronic environment and solvent.[5][6]

¹³C NMR:

  • The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The coupling constant is typically large, in the range of 250-270 Hz.[7][8]

  • The aromatic carbons will also exhibit smaller, long-range couplings to the fluorine atoms (²J_CF, ³J_CF, ⁴J_CF).[7] This can lead to complex splitting patterns that can be invaluable for unambiguous assignment.

  • The carbon directly attached to the -OCF₃ group (C-2) will show a significant downfield shift due to the electronegativity of the oxygen and fluorine atoms.

Section 2: Troubleshooting Spectra of Reaction Products

This section addresses common challenges encountered when analyzing the NMR spectra of products derived from this compound.

FAQ 2.1: I've performed a reaction that modifies the aldehyde group. How will this affect the NMR spectra?

Modification of the aldehyde group will induce significant changes throughout the molecule's NMR signature.

Example Scenario: Reduction of the Aldehyde to an Alcohol

  • ¹H NMR:

    • The aldehyde proton signal (around 9.5-10.5 ppm) will disappear.[2]

    • A new signal for the benzylic protons (-CH₂OH) will appear, typically between 4.5 and 5.5 ppm. This signal will likely be a singlet if there are no adjacent protons.

    • The aromatic proton signals will shift upfield due to the removal of the electron-withdrawing aldehyde group and the introduction of the less electron-withdrawing alcohol group.

  • ¹³C NMR:

    • The aldehyde carbon signal (around 190 ppm) will be replaced by a signal for the benzylic carbon, typically in the range of 60-70 ppm.

  • ¹⁹F NMR:

    • The chemical shift of the -OCF₃ group may experience a slight upfield shift due to the change in the electronic nature of the substituent at position 1.

Experimental Workflow: Monitoring the Reduction of this compound

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 NMR Analysis A Dissolve Starting Material in appropriate solvent B Add Reducing Agent (e.g., NaBH₄) A->B C Stir at Controlled Temperature B->C D Quench Reaction C->D After reaction completion E Extract Product D->E F Purify by Chromatography E->F G Acquire ¹H, ¹³C, ¹⁹F NMR of Purified Product F->G H Compare with Starting Material Spectra G->H

Caption: Workflow for reaction monitoring and product analysis.

FAQ 2.2: I'm seeing more aromatic signals than expected in my product's ¹H NMR spectrum. What could be the cause?

The presence of unexpected aromatic signals often points to the formation of isomers or the presence of impurities.

Potential Causes:

  • Incomplete Reaction: Unreacted starting material will contribute its own set of signals. A careful comparison with the starting material's spectrum is essential.

  • Formation of Isomers: Depending on the reaction conditions, substitution at other positions on the aromatic ring might occur, leading to a mixture of regioisomers. Each isomer will have its own unique set of NMR signals.

  • Side Products: The reaction may have produced unforeseen byproducts.

  • Impurities: Contaminants could have been introduced from reagents, solvents, or glassware. Common impurities include residual solvents or byproducts from the synthesis of the starting material.[9][10][11]

Troubleshooting Steps:

  • Purity Check: Use a secondary analytical technique like LC-MS or GC-MS to assess the purity of your sample and identify the molecular weights of any additional components.

  • 2D NMR Spectroscopy: Advanced NMR techniques can be invaluable in these situations.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for connecting different fragments of a molecule and distinguishing between isomers.

Logical Relationship: Differentiating Isomers and Impurities

G Start Unexpected Aromatic Signals in ¹H NMR Purity Assess Purity (LC-MS/GC-MS) Start->Purity Impurity Impurity Detected Purity->Impurity Multiple MWs Isomer Isomer Formation Suspected Purity->Isomer Single MW, Unexpected Fragmentation NMR_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Structure Elucidate Structure of Isomer/Byproduct NMR_2D->Structure Purify Purify Sample Impurity->Purify Isomer->NMR_2D End_Impurity Re-run NMR on Purified Sample Purify->End_Impurity End_Isomer Confirm Isomeric Structure Structure->End_Isomer

Caption: Decision tree for addressing unexpected NMR signals.

FAQ 2.3: The coupling patterns in the aromatic region of my product are very complex and overlapping. How can I simplify and interpret this?

Complex and overlapping multiplets are a common challenge, especially with highly substituted aromatic rings.

Simplification and Interpretation Strategies:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can often resolve overlapping signals.

  • ¹H{¹⁹F} Decoupling: In some cases, long-range coupling between protons and the trifluoromethoxy group can contribute to the complexity of the proton signals. A ¹H spectrum acquired with ¹⁹F decoupling will remove these couplings, simplifying the multiplets and making the ¹H-¹H couplings easier to analyze.[12]

  • 1D TOCSY (Total Correlation Spectroscopy): This experiment allows you to selectively irradiate a single proton resonance and observe all other protons within the same spin system. This is an excellent way to trace the connectivity of coupled protons, even in crowded spectral regions.

  • Spectral Simulation: Using NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum. By adjusting these parameters to match the experimental spectrum, you can extract accurate coupling constants and confirm your assignments.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the reactivity of 4-hydroxy-2-(trifluoromethoxy)benzaldehyde and the characterization of its principal reaction products. We delve into the electronic effects of the trifluoromethoxy and hydroxyl substituents, comparing the aldehyde's performance in key synthetic transformations—such as Knoevenagel condensations, Claisen-Schmidt reactions, and Wittig olefinations—against other common benzaldehyde derivatives. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in leveraging this versatile reagent for the synthesis of novel chemical entities.

Introduction: The Unique Chemical Profile of this compound

This compound is an aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its substituents: a hydroxyl (-OH) group at the para-position and a trifluoromethoxy (-OCF₃) group at the ortho-position relative to the formyl (-CHO) group.

The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, properties that can enhance the biological activity and pharmacokinetic profile of a molecule.[1][2] The hydroxyl group, a hydrogen bond donor and weak electron-donating group by resonance, offers a handle for further functionalization. The combined electronic influence of these groups dictates the reactivity of the aldehyde, rendering it a fascinating subject for comparative analysis.

This guide will explore the outcomes of common reactions involving this compound, providing a framework for predicting its behavior and characterizing its derivatives.

Comparative Reactivity in Key Condensation and Olefination Reactions

The reactivity of the carbonyl carbon in benzaldehyde derivatives is critically influenced by the electronic nature of the substituents on the aromatic ring.[2][3] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[4]

In this compound, the potent electron-withdrawing inductive effect of the -OCF₃ group is expected to significantly increase the electrophilicity of the aldehyde, making it more reactive than unsubstituted benzaldehyde in nucleophilic addition reactions.[4] The -OH group, while electron-donating through resonance, is not expected to completely counteract the strong influence of the -OCF₃ group.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[3] The enhanced electrophilicity of this compound is predicted to facilitate this reaction, leading to higher yields and potentially shorter reaction times compared to benzaldehydes bearing electron-donating groups.

Table 1: Predicted Comparative Performance in Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeSubstituentsExpected ReactivityPredicted Yield
4-Nitrobenzaldehyde-NO₂ (Strong EWG)Very High>90%
This compound -OH (Weak EDG), -OCF₃ (Strong EWG)High ~85-95%
4-Chlorobenzaldehyde-Cl (Moderate EWG)High~80-90%
BenzaldehydeNoneModerate~70-80%
4-Methoxybenzaldehyde-OCH₃ (Strong EDG)Low<60%
Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and other bioactive molecules.[5][6] Similar to the Knoevenagel condensation, the reactivity of the aldehyde is paramount.

Table 2: Predicted Comparative Performance in Claisen-Schmidt Condensation with Acetophenone

Benzaldehyde DerivativeSubstituentsExpected ReactivityPredicted Yield
4-Nitrobenzaldehyde-NO₂ (Strong EWG)Very High>90%
This compound -OH (Weak EDG), -OCF₃ (Strong EWG)High ~80-90%
4-Chlorobenzaldehyde-Cl (Moderate EWG)High~75-85%
BenzaldehydeNoneModerate~60-75%
4-Hydroxybenzaldehyde-OH (Weak EDG)Low to Moderate~50-65%
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[7][8] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[9] Consequently, benzaldehydes with electron-withdrawing substituents exhibit significantly higher reaction rates.[4]

Table 3: Predicted Relative Reaction Rates in Wittig Reaction

Benzaldehyde DerivativeSubstituentsRelative Rate Constant (Predicted)
4-Nitrobenzaldehyde-NO₂ (Strong EWG)> 10
This compound -OH (Weak EDG), -OCF₃ (Strong EWG)~5-10
4-Chlorobenzaldehyde-Cl (Moderate EWG)~2-5
BenzaldehydeNone1.00
4-Methylbenzaldehyde-CH₃ (Weak EDG)< 1

Experimental Protocols and Product Characterization

The following protocols provide a starting point for the synthesis and characterization of derivatives of this compound.

General Protocol for Knoevenagel Condensation

Knoevenagel_Workflow A Reactant Preparation (Aldehyde, Malononitrile, Ethanol) B Catalyst Addition (Piperidine) A->B Stir C Reflux (78°C, 2-4h) B->C Heat D Cooling & Precipitation C->D Cool to RT E Isolation (Vacuum Filtration) D->E F Washing (Cold Ethanol) E->F G Drying F->G H Characterization (NMR, IR, MS) G->H

Caption: Knoevenagel Condensation Workflow.

Materials:

  • This compound (1.0 eq.)

  • Malononitrile (1.0 eq.)

  • Ethanol

  • Piperidine (catalytic amount, e.g., 10 mol%)

Procedure:

  • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product to a constant weight.

Expected Product Characterization (for 2-((4-hydroxy-2-(trifluoromethoxy)phenyl)methylene)malononitrile):

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the vinyl proton, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect signals for the aromatic carbons, the nitrile carbons, the vinyl carbons, and the carbon bearing the trifluoromethoxy group.

  • FT-IR (cm⁻¹): Expect characteristic peaks for -OH stretching, C≡N stretching, C=C stretching, and C-O-C stretching.

  • Mass Spectrometry: Expect a molecular ion peak corresponding to the product's molecular weight.

General Protocol for Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow A Reactant Mixing (Aldehyde, Ketone, Ethanol) B Base Addition (aq. NaOH) A->B Stir C Stir at RT (2-6h) B->C D Precipitation C->D E Isolation (Vacuum Filtration) D->E F Washing (Water, Ethanol) E->F G Recrystallization F->G H Characterization (NMR, IR, MS) G->H

Caption: Claisen-Schmidt Condensation Workflow.

Materials:

  • This compound (1.0 eq.)

  • Acetophenone (1.0 eq.)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10%)

Procedure:

  • Dissolve this compound and acetophenone in ethanol.

  • Slowly add aqueous sodium hydroxide solution while stirring.

  • Continue stirring at room temperature for 2-6 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Expected Product Characterization (for (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-(trifluoromethoxy)phenyl)prop-2-en-1-one):

  • ¹H NMR: Expect two doublets for the α,β-unsaturated protons with a coupling constant of ~15-16 Hz (indicating an E-isomer), signals for the aromatic protons, and broad singlets for the two hydroxyl protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the α and β carbons of the enone system, and the aromatic carbons.

  • FT-IR (cm⁻¹): Expect characteristic peaks for -OH stretching, C=O stretching (conjugated), C=C stretching, and C-O-C stretching.

  • Mass Spectrometry: Expect a molecular ion peak corresponding to the chalcone's molecular weight.

Mechanistic Considerations and Substituent Effects

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Substituent_Effects Aldehyde Carbonyl Carbon (δ+) Product Reaction Product Aldehyde->Product Leads to OCF3 -OCF₃ (Strong Inductive EWG) OCF3->Aldehyde Increases Electrophilicity OH -OH (Resonance EDG) OH->Aldehyde Slightly Decreases Electrophilicity Nucleophile Nucleophile (Nu⁻) Nucleophile->Aldehyde Attacks

Caption: Influence of Substituents on Reactivity.

The trifluoromethoxy group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

The hydroxyl group, conversely, is an electron-donating group through resonance (+R effect), pushing electron density into the ring. However, its effect is generally weaker than the inductive withdrawal of the -OCF₃ group, especially when the latter is in the ortho position. The net effect is a highly activated aldehyde.

Conclusion

This compound is a valuable building block in organic synthesis, offering a unique combination of electronic properties that drive its reactivity. Its enhanced electrophilicity, primarily due to the ortho-trifluoromethoxy group, makes it a superior substrate in a variety of condensation and olefination reactions compared to less activated benzaldehydes. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this reagent in the development of novel compounds with potential applications in pharmaceuticals and material science.

References

A Comparative Guide to the Reactivity of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks with precisely tuned reactivity is paramount for the efficient synthesis of target molecules. This guide provides an in-depth comparative analysis of two isomeric benzaldehydes: 4-hydroxy-2-(trifluoromethoxy)benzaldehyde and 4-hydroxy-3-(trifluoromethoxy)benzaldehyde. The positional difference of the trifluoromethoxy group profoundly influences the aldehyde's reactivity through a combination of electronic and steric effects. This document elucidates these differences, provides a theoretical framework for predicting reactivity, and presents detailed experimental protocols for two common carbonyl condensation reactions—the Knoevenagel condensation and the Wittig reaction—to enable a practical comparison.

Introduction: The Subtle Power of Isomerism

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] When incorporated into a benzaldehyde scaffold, its position relative to the formyl and hydroxyl groups dictates the molecule's chemical behavior. This guide focuses on the ortho-substituted (2-trifluoromethoxy) and meta-substituted (3-trifluoromethoxy) isomers of 4-hydroxybenzaldehyde, providing a head-to-head comparison of their anticipated reactivity in key synthetic transformations.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyThis compound4-hydroxy-3-(trifluoromethoxy)benzaldehyde
CAS Number 1017083-37-2[3]53104-95-3[4]
Molecular Formula C₈H₅F₃O₃[5]C₈H₅F₃O₃[6]
Molecular Weight 206.12 g/mol [5]206.12 g/mol [4]
Appearance Light brown to brown solidOff-white to light yellow powder
Boiling Point 260 °C[7]Not readily available
Flash Point 111 °C[7]Not readily available

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the carbonyl group can also play a significant role by impeding the approach of a nucleophile.[8]

Electronic Effects

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I).[1] The oxygen atom can also participate in resonance, but the strong inductive effect of the CF₃ group diminishes its electron-donating resonance effect (+M).

  • 4-hydroxy-3-(trifluoromethoxy)benzaldehyde: The -OCF₃ group is meta to the aldehyde. In this position, its electron-withdrawing effect is primarily inductive (-I). This effect increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to unsubstituted 4-hydroxybenzaldehyde.

  • This compound: The -OCF₃ group is ortho to the aldehyde. Here, both the inductive effect (-I) and a potential resonance effect are at play. The proximity to the reaction center suggests a strong electronic influence.

Based on the analogous trifluoromethyl (-CF₃) group, where the para-substituent (equivalent to the meta-position relative to the aldehyde in the 3-isomer) exerts a stronger electron-withdrawing effect than the meta-substituent, we can predict a similar trend for the trifluoromethoxy group.[9] Therefore, 4-hydroxy-3-(trifluoromethoxy)benzaldehyde is predicted to be more reactive towards nucleophilic addition than this compound due to a greater net electron-withdrawing effect on the carbonyl group.

Steric Effects

Steric hindrance is a crucial factor for the ortho-isomer.

  • This compound: The bulky trifluoromethoxy group is adjacent to the aldehyde. This proximity can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate.[10]

  • 4-hydroxy-3-(trifluoromethoxy)benzaldehyde: The trifluoromethoxy group is further away from the aldehyde, and thus, steric hindrance is not a significant factor influencing the reactivity of the carbonyl group.

The steric hindrance from the ortho-trifluoromethoxy group in this compound is expected to decrease its reactivity compared to the meta-isomer.

Proposed Experimental Comparison of Reactivity

While no direct comparative experimental data for these two specific isomers was found in the literature, their relative reactivity can be effectively evaluated using standard carbonyl condensation reactions. The following sections provide detailed protocols for the Knoevenagel condensation and the Wittig reaction, designed for a side-by-side comparison.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[11] The reaction rate is sensitive to the electrophilicity of the aldehyde. A more reactive aldehyde will typically give a higher yield in a shorter reaction time.

Workflow for Comparative Knoevenagel Condensation

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis A This compound F Reflux, 2 hours A->F B 4-hydroxy-3-(trifluoromethoxy)benzaldehyde B->F C Malononitrile C->F D Piperidine (catalyst) D->F E Ethanol (solvent) E->F G TLC Monitoring F->G H Isolation & Yield Calculation G->H I Product Characterization (NMR, IR, MS) H->I

Caption: Workflow for comparing the reactivity of the two isomers in a Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • 4-hydroxy-3-(trifluoromethoxy)benzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, place 1.00 g (4.85 mmol) of either this compound or 4-hydroxy-3-(trifluoromethoxy)benzaldehyde.

  • Dissolution: To each flask, add 20 mL of absolute ethanol and stir until the aldehyde is completely dissolved.

  • Reagent Addition: To each flask, add 0.32 g (4.85 mmol, 1.0 eq.) of malononitrile.

  • Catalyst Addition: To each flask, add 5 drops of piperidine.

  • Reaction: Heat both reaction mixtures to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at 15, 30, 60, and 120 minutes by taking a small aliquot from each flask and analyzing it by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After 2 hours, or once the reaction is complete as indicated by TLC, remove the heat source and allow the mixtures to cool to room temperature. The product is expected to precipitate.

  • Isolation: Collect the solid product from each reaction by vacuum filtration.

  • Washing: Wash the collected solids with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Drying: Dry the products in a vacuum oven to a constant weight.

  • Analysis: Calculate the yield for each reaction and characterize the products by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity.

Expected Outcome:

Based on the combined electronic and steric effects, it is anticipated that the reaction with 4-hydroxy-3-(trifluoromethoxy)benzaldehyde will proceed faster and give a higher yield of the corresponding benzylidenemalononitrile product compared to this compound.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[12] Similar to the Knoevenagel condensation, the rate of the Wittig reaction is dependent on the electrophilicity of the carbonyl carbon.

Simplified Mechanism of the Wittig Reaction

Ylide Phosphonium Ylide (Nucleophile) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde (Electrophile) Aldehyde->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: A simplified representation of the Wittig reaction mechanism.

Detailed Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • This compound

  • 4-hydroxy-3-(trifluoromethoxy)benzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane

  • Standard laboratory glassware

  • Separatory funnel

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.00 g (4.85 mmol) of either this compound or 4-hydroxy-3-(trifluoromethoxy)benzaldehyde in 15 mL of dichloromethane.

  • Ylide Precursor Addition: To each flask, add 2.07 g (5.33 mmol, 1.1 eq.) of benzyltriphenylphosphonium chloride.

  • Base Addition: To each stirring mixture, add 5 mL of a 50% aqueous sodium hydroxide solution dropwise over 5 minutes.

  • Reaction: Stir the biphasic mixtures vigorously at room temperature for 1 hour.

  • Monitoring: Monitor the reactions by TLC for the disappearance of the starting aldehyde.

  • Work-up: After 1 hour, transfer each reaction mixture to a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers for each reaction and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide. Calculate the yield and characterize the products.

Expected Outcome:

Consistent with the Knoevenagel condensation, 4-hydroxy-3-(trifluoromethoxy)benzaldehyde is expected to exhibit higher reactivity in the Wittig reaction, leading to a greater yield of the corresponding stilbene derivative compared to the sterically hindered this compound.

Conclusion

The positional isomerism of the trifluoromethoxy group in this compound and 4-hydroxy-3-(trifluoromethoxy)benzaldehyde is predicted to have a significant impact on their reactivity. The meta-substituted isomer, 4-hydroxy-3-(trifluoromethoxy)benzaldehyde, is anticipated to be the more reactive of the two in nucleophilic addition reactions due to a combination of a strong electron-withdrawing inductive effect and minimal steric hindrance around the aldehyde functionality. In contrast, the ortho-substituted isomer, this compound, is likely to be less reactive due to the steric bulk of the adjacent trifluoromethoxy group impeding nucleophilic attack.

The detailed experimental protocols provided in this guide for the Knoevenagel condensation and Wittig reaction offer a robust framework for experimentally verifying these predictions. By conducting these comparative experiments, researchers can gain valuable empirical data to guide the selection of the optimal isomer for their specific synthetic strategies, ultimately accelerating the development of novel compounds in the pharmaceutical and materials science fields.

References

A Comparative Guide to the Biological Activity of Trifluoromethoxy- and Trifluoromethyl-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are frequently employed to enhance a molecule's pharmacological profile. This guide provides an in-depth technical comparison of the anticipated biological activities of benzaldehydes substituted with these two critical groups. While direct comparative studies on this specific scaffold are nascent, this document synthesizes established principles of medicinal chemistry, physicochemical data, and findings from analogous molecular systems to offer a predictive framework for researchers. Furthermore, we provide detailed experimental protocols to empower scientists to conduct their own direct comparisons.

Physicochemical Properties: The Foundation of Biological Activity

The distinct electronic and steric properties of the trifluoromethoxy and trifluoromethyl groups fundamentally dictate their influence on a molecule's interaction with biological systems.[1][2] Understanding these differences is paramount to predicting their effects on the biological activity of a benzaldehyde scaffold.

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Impact on Biological Profile
Hansch Lipophilicity (π) +1.04[3]+0.88[2]The higher lipophilicity of the -OCF3 group can enhance membrane permeability and bioavailability.[1][4] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects.
Electronic Effect Strongly electron-withdrawing (inductive), with a weak π-donating resonance effect from the oxygen.[4]Strongly electron-withdrawing (inductive and weak resonance).[5]Both groups increase the electrophilicity of the benzaldehyde's carbonyl carbon, potentially enhancing its reactivity with nucleophilic residues in biological targets like enzyme active sites.[6]
Metabolic Stability Generally high due to the strength of the C-F bonds. The ether linkage can be a potential metabolic site, though less so than a methoxy group.[2]Very high metabolic stability due to the robust C-F bonds, often used to block metabolic hotspots.[7]Enhanced metabolic stability leads to a longer biological half-life and potentially improved pharmacokinetic profiles.[1][7]
Steric Profile Larger and more conformationally flexible than -CF3. The O-CF3 bond tends to be orthogonal to the aromatic ring.[8]Bulkier than a methyl group, with a compact, conical shape.[1]Steric differences can significantly impact how a molecule fits into a binding pocket, influencing selectivity and affinity for its target.[1]
Hydrogen Bond Acceptance The oxygen atom can act as a weak hydrogen bond acceptor, though this is diminished by the electron-withdrawing CF3 group.Not a hydrogen bond acceptor.The ability to form hydrogen bonds can be critical for specific drug-receptor interactions.

Predicted Impact on Biological Activity: A Mechanistic View

The aldehyde functionality of benzaldehyde and its derivatives makes them interesting candidates for interacting with various biological targets, notably enzymes that process aldehydes, such as aldehyde dehydrogenases (ALDHs).[9] The introduction of -OCF3 or -CF3 groups can modulate these interactions in several ways:

  • Enzyme Inhibition: The increased electrophilicity of the carbonyl carbon in both trifluoromethoxy- and trifluoromethyl-substituted benzaldehydes suggests they could act as more potent inhibitors of enzymes like ALDHs compared to unsubstituted benzaldehyde.[6][9] They may act as competitive inhibitors, binding to the active site, or potentially form covalent adducts with nucleophilic residues.[10] The differences in their steric bulk and electronic distribution will likely lead to variations in their inhibitory potency (IC50) and selectivity for different ALDH isozymes.[11]

  • Receptor Binding: For benzaldehyde derivatives designed to interact with specific receptors, the lipophilicity and steric profile are critical. The greater lipophilicity of the -OCF3 group could enhance binding affinity through increased hydrophobic interactions within a receptor pocket. Conversely, the specific shape and size of the -CF3 group might offer a more optimal fit in other cases.

  • Cytotoxicity and Anticancer Activity: Benzaldehyde and its derivatives have been investigated for their cytotoxic effects.[12] The enhanced lipophilicity conferred by both -OCF3 and -CF3 can facilitate passage through cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxicity against cancer cell lines.

A Case Study: Insights from Indole-Based p97 Inhibitors

While direct comparative data on trifluoromethoxy- vs. trifluoromethyl-benzaldehydes is limited, a study on substituted indole inhibitors of the AAA ATPase p97 offers valuable insights. In this research, a series of analogues were synthesized to probe the structure-activity relationship (SAR). Surprisingly, the trifluoromethoxy-substituted indole was found to be a closer biochemical match to the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl (-SF5) analogue. This highlights that the interplay of steric and electronic effects can lead to non-obvious SAR, underscoring the necessity of empirical testing for each scaffold.

Experimental Protocols for Direct Comparison

To facilitate a direct and objective comparison of the biological activities of trifluoromethoxy- and trifluoromethyl-substituted benzaldehydes, we provide the following detailed experimental protocols.

Synthesis of Substituted Benzaldehydes

The availability of the starting materials is a key consideration for any comparative study. While trifluoromethyl-substituted benzaldehydes are readily synthesized via several established methods, the synthesis of their trifluoromethoxy counterparts can be more challenging.

Diagram of a General Synthetic Approach:

G cluster_cf3 Trifluoromethyl Benzaldehyde Synthesis cluster_ocf3 Trifluoromethoxy Benzaldehyde Synthesis start_cf3 p-Trifluoromethylchlorobenzene grignard Grignard Reagent Formation (Mg, THF) start_cf3->grignard dmf Reaction with DMF grignard->dmf product_cf3 4-(Trifluoromethyl)benzaldehyde dmf->product_cf3 start_ocf3 p-Iodophenol trifluoromethylation Trifluoromethylation (e.g., with CF3-source) start_ocf3->trifluoromethylation intermediate_ocf3 4-(Trifluoromethoxy)iodobenzene trifluoromethylation->intermediate_ocf3 formylation Palladium-Catalyzed Formylation (CO, H2, Catalyst) intermediate_ocf3->formylation product_ocf3 4-(Trifluoromethoxy)benzaldehyde

Caption: General synthetic routes to trifluoromethyl and trifluoromethoxy benzaldehydes.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)benzaldehyde via Grignard Reaction [13]

  • Reaction Setup: To a solution of magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere, slowly add a mixture of p-trifluoromethylchlorobenzene and a halogenated hydrocarbon (e.g., 1,2-dichloroethane) in THF.

  • Grignard Formation: Heat the mixture to reflux to initiate the formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture and add N,N-dimethylformamide (DMF) dropwise.

  • Workup and Purification: Quench the reaction with an acidic aqueous solution, extract the product with an organic solvent, and purify by distillation or column chromatography.

Note on Trifluoromethoxy Benzaldehyde Synthesis: The synthesis often involves multiple steps, such as the trifluoromethylation of a corresponding phenol followed by a formylation reaction.[14] A documented method involves the palladium-catalyzed formylation of an aryl iodide with formic acid.[14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Experimental Workflow:

MTT_Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of test compounds cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading ic50_determination Calculate IC50 values absorbance_reading->ic50_determination

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxy- and trifluoromethyl-benzaldehydes in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Aldehyde Dehydrogenase (ALDH)

This protocol describes a fluorometric assay to screen for inhibitors of ALDH activity.[9]

Experimental Workflow:

ALDH_Inhibition_Workflow reagent_prep Prepare assay buffer, enzyme, substrate (e.g., benzaldehyde), and cofactor (NAD+) plate_setup Add enzyme and test compounds to a 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate to allow inhibitor-enzyme interaction plate_setup->pre_incubation reaction_initiation Initiate reaction by adding substrate and NAD+ pre_incubation->reaction_initiation kinetic_reading Measure the increase in NADH fluorescence over time reaction_initiation->kinetic_reading data_analysis Calculate the rate of reaction for each concentration kinetic_reading->data_analysis ic50_determination Determine IC50 values data_analysis->ic50_determination

Caption: Workflow for an ALDH enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., sodium pyrophosphate buffer), a solution of purified ALDH enzyme, a substrate solution (the benzaldehyde derivatives to be tested can also serve as substrates or inhibitors), and a cofactor solution (NAD+).

  • Assay Setup: In a 96-well plate, add the ALDH enzyme solution to each well. Then, add varying concentrations of the trifluoromethoxy- and trifluoromethyl-benzaldehydes. Include a known ALDH inhibitor (e.g., diethylaminobenzaldehyde, DEAB) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow for the interaction between the enzyme and the potential inhibitors.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and NAD+ solution to each well.

  • Kinetic Measurement: Immediately measure the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.

  • Data Analysis: Determine the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The substitution of a benzaldehyde scaffold with trifluoromethoxy or trifluoromethyl groups offers a compelling strategy to modulate its biological activity. Based on their distinct physicochemical properties, it is reasonable to predict that trifluoromethoxy-substituted benzaldehydes may exhibit enhanced membrane permeability due to their higher lipophilicity, while both substituents are expected to increase metabolic stability and reactivity of the aldehyde group.

However, as evidenced by studies on analogous systems, the precise impact on biological activity is a complex interplay of electronic, steric, and conformational effects that can only be definitively determined through empirical investigation. The experimental protocols provided in this guide offer a robust framework for such a direct comparison. Future research, including head-to-head in vitro and in vivo studies, as well as computational docking simulations, will be invaluable in elucidating the nuanced structure-activity relationships and unlocking the full potential of these important fluorinated benzaldehydes in drug discovery and chemical biology.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde Analogs: A Framework for Future Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Benzaldehyde Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone, serving as a foundational structure for a multitude of biologically active compounds.[1][2] The strategic placement of various functional groups on the phenyl ring can dramatically influence the molecule's pharmacological profile, leading to the development of potent therapeutic agents.[3][4] This guide focuses on a particularly intriguing, yet underexplored, class of compounds: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and its analogs.

The parent compound, this compound, presents a unique combination of functional groups that suggests a rich potential for biological activity. The phenolic hydroxyl group is a well-established contributor to antioxidant properties and can act as a hydrogen bond donor in enzyme-ligand interactions.[5][6] The trifluoromethoxy group, with its strong electron-withdrawing nature and lipophilic character, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[7][8] The aldehyde functionality itself is a reactive moiety that can participate in various biological interactions, including the formation of Schiff bases with amino groups in proteins.

Despite this promising structural framework, a comprehensive, publicly available structure-activity relationship (SAR) study on a series of this compound analogs is conspicuously absent from the current scientific literature. This guide, therefore, aims to bridge this gap by providing a robust framework for researchers and drug development professionals. We will achieve this by:

  • Detailing established experimental protocols for the synthesis and biological evaluation of these analogs, explaining the scientific rationale behind each methodological choice.

  • Presenting a hypothesized SAR based on established principles of medicinal chemistry and data from related benzaldehyde derivatives, offering a predictive foundation for future research.

  • Providing a clear roadmap for the systematic exploration of this promising class of compounds.

This document is intended to serve as a catalyst for new research, empowering scientists to unlock the therapeutic potential of this compound analogs.

Experimental Design: A Self-Validating Approach to SAR Elucidation

To establish a clear and reliable SAR, a systematic and rigorous experimental workflow is paramount. The following protocols are designed to provide a comprehensive evaluation of the biological potential of this compound analogs, with a focus on antioxidant and enzyme inhibitory activities, two areas where this scaffold shows significant promise.

Workflow for Synthesis and Characterization

The journey of SAR exploration begins with the synthesis and purification of a library of analogs. A logical starting point is the modification of the phenyl ring with various substituents to probe the effects of electronics and sterics on activity.

Caption: A streamlined workflow for the synthesis, purification, and characterization of this compound analogs.

Step-by-Step Synthesis Protocol (Hypothetical Example for an Ether Analog):

  • Starting Material: Begin with commercially available this compound.

  • Alkylation/Arylation: To a solution of the starting material in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3) and the desired alkyl or aryl halide.

  • Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired analog.

  • Characterization: Confirm the structure of the synthesized analog using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices: The choice of synthetic route should be versatile enough to allow for the introduction of a wide range of substituents. The purification and characterization steps are critical for ensuring the purity and confirming the identity of each analog, which is a prerequisite for reliable biological data.

Biological Evaluation: Quantifying Therapeutic Potential

A multi-faceted approach to biological evaluation is essential to build a comprehensive SAR. The following assays are recommended to probe the antioxidant and enzyme inhibitory potential of the synthesized analogs.

The presence of a phenolic hydroxyl group strongly suggests potential antioxidant activity. A combination of assays is recommended to evaluate different mechanisms of antioxidant action.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9]

  • Protocol:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add a serially diluted solution of the analog.

    • Add a solution of DPPH in methanol to each well.

    • Incubate the plate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability to scavenge the pre-formed ABTS radical cation.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Add serially diluted solutions of the analogs to the ABTS radical cation solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Causality Behind Experimental Choices: Using both DPPH and ABTS assays provides a more complete picture of the antioxidant potential, as they have different reaction kinetics and sensitivities to various antioxidant mechanisms.[10]

The aldehyde and trifluoromethoxy groups suggest that these analogs could be effective enzyme inhibitors. The choice of target enzyme will depend on the therapeutic area of interest. For the purpose of this guide, we will focus on a generic kinase inhibition assay as an example, as many benzaldehyde derivatives have shown activity against kinases.

Kinase Inhibition Assay (e.g., against a specific Tyrosine Kinase):

  • Protocol:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add serially diluted concentrations of the analog to the wells.

    • Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.[7]

Causality Behind Experimental Choices: Kinases are a major class of drug targets, and demonstrating inhibitory activity against a specific kinase can be a significant finding. The use of a robust, commercially available assay ensures reproducibility and comparability of the data.

Hypothesized Structure-Activity Relationship (SAR)

Based on the known properties of the core functional groups and general principles of medicinal chemistry, we can propose a hypothetical SAR for this compound analogs. This serves as a predictive framework to guide the synthesis of new derivatives.

Table 1: Hypothesized SAR for this compound Analogs

Analog Modification Predicted Effect on Antioxidant Activity (IC50) Predicted Effect on Kinase Inhibition (IC50) Rationale
1 (Parent) 4-OH, 2-OCF3ModerateModerateThe phenolic -OH is crucial for antioxidant activity. The -OCF3 group's electron-withdrawing nature may slightly reduce the H-donating ability of the phenol but could enhance binding to a kinase active site through specific interactions.
2 3-MethoxyIncreasedVariableAn electron-donating methoxy group ortho to the hydroxyl can increase its hydrogen-donating ability, thus enhancing antioxidant activity. The effect on kinase inhibition will depend on the specific steric and electronic requirements of the target kinase's active site.
3 5-ChloroDecreasedIncreasedThe electron-withdrawing chloro group is likely to decrease the antioxidant potential by reducing the electron density of the phenol. However, it may enhance kinase inhibition by participating in halogen bonding or by increasing the compound's lipophilicity, leading to better cell permeability.
4 4-OCH3N/A (Loss of phenol)DecreasedMasking the phenolic hydroxyl group as a methyl ether would abolish its hydrogen-donating antioxidant activity. It is also likely to reduce kinase inhibition if the hydroxyl group is involved in a key hydrogen bond with the enzyme.
5 Aldehyde to OximeVariableIncreasedConversion of the aldehyde to an oxime introduces a new hydrogen bond donor and acceptor, which could modulate both antioxidant and enzyme inhibitory activities. Oximes are known to be effective in various biological contexts.
6 2-OCH3IncreasedVariableReplacing the trifluoromethoxy with a methoxy group would reduce the electron-withdrawing effect, potentially enhancing antioxidant activity. The impact on kinase inhibition is less predictable and would depend on the specific interactions of the trifluoromethoxy group in the binding pocket.

SAR Visualization

SAR_Hypothesis cluster_core Core Scaffold cluster_modifications Modifications cluster_activities Predicted Activities Core This compound Mod_OH Phenolic -OH (Position 4) Core->Mod_OH Mod_OCF3 -OCF3 Group (Position 2) Core->Mod_OCF3 Mod_CHO Aldehyde Group (Position 1) Core->Mod_CHO Mod_Ring Aromatic Ring (Positions 3, 5, 6) Core->Mod_Ring Antioxidant Antioxidant Activity Mod_OH->Antioxidant Key for H-donation Kinase_Inhibition Kinase Inhibition Mod_OCF3->Kinase_Inhibition Modulates binding & PK Mod_CHO->Kinase_Inhibition Potential for covalent binding Mod_Ring->Antioxidant Substituents affect -OH pKa Mod_Ring->Kinase_Inhibition Steric & electronic effects

Caption: A visual representation of the key structural features of the this compound scaffold and their hypothesized influence on biological activities.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. This guide has laid out a comprehensive and scientifically rigorous framework for the systematic exploration of its structure-activity relationship. By following the proposed experimental workflows and using the hypothesized SAR as a predictive tool, researchers can efficiently design and screen new analogs with enhanced biological activities.

The lack of existing comprehensive studies on this specific class of compounds represents a significant opportunity for innovation. The synthesis and evaluation of a diverse library of these analogs will undoubtedly lead to valuable insights and could pave the way for the discovery of new drug candidates. It is our hope that this guide will inspire and facilitate such research endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Alternatives in Fluorinated Compound Synthesis: A Comparative Analysis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to improved pharmacokinetic profiles and binding affinities of bioactive molecules[1]. 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde stands out as a versatile building block, offering three points of chemical diversity: the aldehyde, the phenolic hydroxyl group, and the trifluoromethoxylated aromatic ring.

However, reliance on a single building block can limit synthetic exploration and may not be optimal for every application due to factors like cost, availability, or the specific electronic and steric properties required for a target molecule. This guide provides a comparative analysis of viable alternatives, offering researchers the data and protocols needed to make informed decisions in their synthetic strategies. We will delve into positional isomers, bioisosteric replacements, and simpler fluorinated analogs, evaluating their relative performance and synthetic utility.

The Benchmark: Understanding this compound

The utility of this scaffold lies in the unique interplay of its functional groups. The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations[2]. The hydroxyl group can be a key hydrogen bond donor in a final drug target or serve as a site for further derivatization. The ortho-trifluoromethoxy group exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule[3].

Strategic Alternatives: A Comparative Framework

The selection of an alternative is a strategic decision guided by the desired physicochemical properties of the final compound. We will compare key alternatives based on their structural features and impact on reactivity and biological properties.

Alternative Class 1: Simple Fluoro-Substituted Hydroxybenzaldehydes

For applications where a general increase in metabolic stability or modulation of acidity is desired without the significant lipophilic contribution of the -OCF3 group, simpler fluoro-analogs are excellent choices.

2.1. 2-Fluoro-4-hydroxybenzaldehyde

This compound replaces the -OCF3 group with a single fluorine atom. Fluorine, being the most electronegative element, acts as a powerful electron-withdrawing group and can participate in hydrogen bonding. It is a bioisostere of the hydroxyl group, a replacement strategy often employed to block metabolic oxidation[4].

2.2. 3-Fluoro-4-hydroxybenzaldehyde

Placing the fluorine atom meta to the aldehyde changes the electronic dynamics. This isomer is a common building block for synthesizing a variety of bioactive compounds, including curcuminoid analogs and hydrazone derivatives with anti-inflammatory activity[5].

Comparative Data: Fluoro- vs. Trifluoromethoxy-Substituted Benzaldehydes

FeatureThis compound2-Fluoro-4-hydroxybenzaldehyde3-Fluoro-4-hydroxybenzaldehyde
Structure OCF₃ ortho to CHO, para to OHF ortho to CHO, para to OHF meta to CHO, para to OH
Molecular Weight 208.12 g/mol 140.11 g/mol [6]140.11 g/mol
Key Property High lipophilicity, strong electron withdrawalModerate electron withdrawal, H-bond acceptorAltered electronic distribution, metabolic blocker
Application Focus Enhancing CNS penetration, metabolic stabilityBioisostere for -OH, fine-tuning electronicsScaffolding for diverse pharmacophores[5]

Experimental Protocols: Synthesis of a Chalcone Derivative

To provide a direct performance comparison, we will use the Claisen-Schmidt condensation—a fundamental C-C bond-forming reaction—to synthesize a representative chalcone, a scaffold common in medicinal chemistry[7].

General Workflow for Chalcone Synthesis

The following workflow illustrates the standardized process used for comparing the reactivity of the different benzaldehyde derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification start Dissolve Acetophenone (1.0 eq) & Benzaldehyde Derivative (1.0 eq) in Ethanol add_base Add Aqueous NaOH (e.g., 2.0 eq) dropwise start->add_base 1 stir Stir at Room Temperature (Monitor by TLC) add_base->stir 2 precipitate Pour into Ice-Water & Acidify with dil. HCl stir->precipitate 3 filter Filter Precipitate precipitate->filter 4 wash Wash with Water filter->wash 5 recrystallize Recrystallize from Ethanol wash->recrystallize 6 product Pure Chalcone Product recrystallize->product 7 G cluster_lipophilicity cluster_metabolism cluster_electronics start What is the primary goal of fluorination? goal1 Increase Lipophilicity & Metabolic Stability start->goal1 goal2 Block Phenol Metabolism (Bioisosteric Replacement) start->goal2 goal3 Fine-tune Electronics /Introduce H-bond Acceptor start->goal3 decision1 Need maximal lipophilicity? goal1->decision1 reco2 Replace -OH with -F (e.g., 4-F-2-OCF3-benzaldehyde) goal2->reco2 reco3 Use simple fluoro-analogs (e.g., 2-F-4-OH or 3-F-4-OH-benzaldehyde) goal3->reco3 reco1a Use -OCF3 analog (e.g., 4-OH-2-OCF3-benzaldehyde) decision1->reco1a Yes reco1b Use -CF3 analog (e.g., 4-OH-2-CF3-benzaldehyde) decision1->reco1b No (CF3 is sufficient)

References

Spectroscopic comparison of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and Its Positional Isomers

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The trifluoromethoxy (-OCF₃) group, in particular, is a prized substituent used to enhance metabolic stability, lipophilicity, and binding affinity of molecules. However, the precise placement of this highly electronegative group on an aromatic ring dramatically alters the molecule's electronic properties and, consequently, its spectroscopic signature. For researchers working with these compounds, an unambiguous structural confirmation is not just a formality—it is the bedrock of reliable downstream experiments.

This guide provides a comprehensive spectroscopic comparison of this compound and three of its key positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Vis spectroscopy, as well as Mass Spectrometry (MS). Beyond presenting raw data, this document will explain the underlying chemical principles that give rise to the observed spectral differences, offering field-proven insights to aid in the rapid and confident identification of these valuable chemical entities.

The electronic interplay between the electron-donating hydroxyl (-OH) group, the electron-withdrawing aldehyde (-CHO) group, and the powerfully electron-withdrawing trifluoromethoxy (-OCF₃) group is highly sensitive to their relative positions on the benzaldehyde scaffold. This guide will compare the following four isomers:

G cluster_workflow Spectroscopic Identification Workflow cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Comparison Sample Isomer Sample Prep Sample Preparation (Dissolve in DMSO-d6 / Prepare for ATR) Sample->Prep NMR NMR (1H, 13C) Prep->NMR Acquire Data IR FTIR-ATR Prep->IR Acquire Data MS ESI-MS & MS/MS Prep->MS Acquire Data UV UV-Vis Prep->UV Acquire Data NMR_Data Chemical Shifts Coupling Patterns Quartets for -OCF3 NMR->NMR_Data IR_Data Key Frequencies (O-H, C=O, C-F) H-Bonding Effects IR->IR_Data MS_Data Molecular Ion [M-H]- Fragmentation Pattern MS->MS_Data UV_Data λmax Values Bathochromic Shifts UV->UV_Data Conclusion Unambiguous Isomer ID NMR_Data->Conclusion Synthesize Evidence IR_Data->Conclusion Synthesize Evidence MS_Data->Conclusion Synthesize Evidence UV_Data->Conclusion Synthesize Evidence

Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of the hydroxyl, aldehyde, and trifluoromethoxy groups on the aromatic ring makes them valuable precursors for synthesizing a wide range of pharmacologically active compounds and functional materials. The purity of these synthons is not merely a matter of quality control; it is a critical determinant of reaction yield, reproducibility, and the biological efficacy and safety of the final products. Even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, or flawed material properties.

This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to establish a self-validating purity assessment system. We will delve into the causality behind experimental choices, ensuring a deep understanding of how to select and combine methods to achieve an unambiguous purity profile.

Understanding the Analyte: Potential Impurities and Analytical Challenges

The target molecule, this compound, possesses distinct chemical features that guide the selection of analytical methods. The trifluoromethoxy (-OCF₃) group, the phenolic hydroxyl (-OH), and the aromatic aldehyde (-CHO) each present opportunities and challenges for purity determination.

Common synthesis routes, such as the formylation of 3-(trifluoromethoxy)phenol, can introduce a predictable set of impurities. Understanding these potential contaminants is the first step in designing a robust analytical strategy.

Common Potential Impurities:

  • Starting Materials: Unreacted 3-(trifluoromethoxy)phenol.

  • Regioisomers: 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde or other positional isomers formed during formylation.

  • Byproducts of Oxidation: 4-Hydroxy-2-(trifluoromethoxy)benzoic acid, formed by the oxidation of the aldehyde.

  • Residual Solvents: Solvents used during the reaction and purification, such as dimethylformamide (DMF), dichloromethane (DCM), or ethyl acetate.

The presence of the highly electronegative -OCF₃ group makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. The phenolic hydroxyl group may necessitate derivatization for certain types of analysis, like Gas Chromatography (GC).

Comparative Analysis of Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach is essential for a trustworthy assessment. Here, we compare the most effective methods for analyzing this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in most organic chemistry labs, prized for its ability to separate and quantify components in a mixture. For aromatic aldehydes, a reversed-phase method with UV detection is typically the first choice.[1]

  • Expertise & Causality: A C18 column is chosen for its hydrophobicity, which effectively retains the aromatic benzaldehyde derivative. The mobile phase, typically a mixture of acetonitrile or methanol and water with a small amount of acid (like formic or acetic acid), is used to elute the compounds. The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic ring provides strong chromophores for sensitive detection.

  • Trustworthiness: HPLC provides a quantitative measure of purity, often expressed as area percent. By comparing the peak area of the main component to the total area of all peaks, a purity value can be calculated. This method is highly reproducible and can be validated for accuracy and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be a highly accurate quantitative tool (qNMR). For this specific class of compounds, ¹H and ¹⁹F NMR are indispensable.

  • ¹H NMR: Provides structural confirmation and can identify and quantify proton-bearing impurities. The aldehyde proton will have a characteristic downfield shift (~9.5-10.5 ppm). Integration of signals can be used to determine the relative ratios of the main compound to impurities, provided the structures of the impurities are known.[2]

  • ¹⁹F NMR: This is a critical and highly specific technique for any organofluorine compound.[3] The -OCF₃ group will produce a sharp singlet in a region of the spectrum that is typically free from other signals, making it an excellent probe for purity.[4][5] The presence of any other fluorine-containing species will be immediately apparent.[6][7] Because ¹⁹F has a natural abundance of 100% and high sensitivity, this method can detect minute impurities that might be missed by other techniques.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[8]

  • Expertise & Causality: This technique is particularly effective for detecting residual solvents and volatile byproducts.[9] Due to the relatively low volatility and polar nature of the phenolic hydroxyl group, derivatization (e.g., silylation) may be required to improve chromatographic peak shape and prevent thermal degradation in the GC inlet.[9] The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases.

  • Trustworthiness: GC-MS offers exceptional specificity. While HPLC might show an impurity peak, GC-MS can often identify its chemical structure, providing crucial information about the synthesis and purification process.[8][10]

Elemental Analysis

Elemental Analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This bulk analysis technique is a fundamental measure of absolute purity.

  • Expertise & Causality: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₈H₅F₃O₃). A close match (typically within ±0.4%) is strong evidence of high purity and the absence of significant inorganic or solvent impurities.

  • Trustworthiness: This method provides an orthogonal validation of purity. While chromatography separates components, elemental analysis confirms that the overall elemental composition of the bulk sample matches the expected structure.

Data Summary: Comparison of Analytical Techniques
TechniquePrimary UseKey AdvantagesKey DisadvantagesTypical Purity Range
HPLC-UV/DAD Quantitative Purity & SeparationRobust, high-throughput, widely available, excellent for non-volatile impurities.[1]Co-elution of impurities is possible; requires reference standards for absolute quantification.>95% (Area %)
¹H & ¹⁹F NMR Structural Confirmation & PurityProvides definitive structural information; ¹⁹F NMR is highly specific and sensitive for fluorinated impurities.[3][4][6]Lower throughput; can be less sensitive than chromatography for non-fluorinated impurities.>98% (by integration)
GC-MS Volatile Impurity IdentificationExcellent for residual solvents and volatile byproducts; high specificity from mass spectra.[8][10]May require derivatization for polar compounds; not suitable for non-volatile impurities.[9]Detects impurities at ppm levels.
Elemental Analysis Absolute Purity ConfirmationProvides bulk purity based on elemental composition; independent of chromatographic separation.Does not identify or quantify individual impurities; requires a relatively large sample amount.±0.4% of theoretical values.

An Integrated Workflow for Self-Validating Purity Assessment

To ensure the highest confidence in purity assessment, these techniques should be integrated into a logical, self-validating workflow. This approach uses orthogonal methods to confirm results, leaving no room for ambiguity.

Purity_Workflow start Synthesized Product hplc HPLC-DAD (Area % Purity) start->hplc Initial Screen nmr ¹H and ¹⁹F NMR (Structural Confirmation) start->nmr Primary ID gcms GC-MS (Volatiles) start->gcms elemental Elemental Analysis (Bulk Purity) start->elemental decision Purity Confirmed? hplc->decision nmr->decision gcms->decision elemental->decision pass Release for Use decision->pass All criteria met fail Repurify or Re-synthesize decision->fail Discrepancies found

Caption: Integrated workflow for purity assessment.

Experimental Protocols

Protocol 1: HPLC-UV/DAD Purity Determination

This protocol is a standard starting point for the purity analysis of this compound.

  • Instrumentation and Materials:

    • HPLC System with a UV/Vis or DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: 50:50 Acetonitrile/Water.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in the sample diluent to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD).

    • Gradient Program:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Protocol 2: ¹⁹F NMR for Specific Impurity Detection

This protocol leverages the unique properties of the trifluoromethoxy group for a highly specific purity check.

  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz recommended).

    • NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Internal Standard (optional, for qNMR): e.g., trifluorotoluene.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • Causality: Proton decoupling is used to simplify the spectrum, collapsing any H-F couplings and resulting in sharp singlets for each unique fluorine environment, which simplifies analysis and improves sensitivity.

    • Ensure the spectral width is sufficient to observe the -OCF₃ group and any potential fluorinated impurities.

    • Use a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure accurate integration if quantitation is desired.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • The main product should exhibit a single, sharp peak corresponding to the -OCF₃ group.

    • The presence of any other peaks in the ¹⁹F spectrum indicates fluorine-containing impurities. The chemical shift of these peaks can provide clues to their identity.

Conclusion

The purity assessment of this compound derivatives is a multi-faceted process that demands a thoughtful, evidence-based strategy. Relying on a single method is insufficient; instead, a combination of orthogonal techniques—HPLC for quantitative separation, ¹H and ¹⁹F NMR for structural verification and specific impurity detection, GC-MS for volatile analysis, and elemental analysis for absolute purity confirmation—constitutes a robust, self-validating system. By understanding the rationale behind each technique and integrating them into a comprehensive workflow, researchers can ensure the quality, consistency, and reliability of these critical chemical building blocks, ultimately accelerating progress in drug discovery and materials development.

References

A Researcher's Guide to Regioselectivity: Navigating Reactions with 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Substituted benzaldehydes are foundational building blocks, and among them, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde presents a unique case study in chemical reactivity and regioselectivity. Its trifluoromethoxy (-OCF3) group offers a compelling alternative to the more common methoxy substituent, imparting increased lipophilicity and metabolic stability to target molecules.[1] However, the presence of three distinct functional groups—a hydroxyl (-OH), a trifluoromethoxy (-OCF3), and a formyl (-CHO)—on the aromatic ring creates a complex electronic environment. Understanding and predicting the regiochemical outcome of reactions on this scaffold is not merely an academic exercise; it is a critical necessity for efficient and successful synthesis.

This guide provides an in-depth analysis of the regioselectivity of this compound in key synthetic transformations. We will dissect the competing electronic effects of its substituents, compare its reactivity to structural analogs, and provide experimentally grounded protocols to empower researchers in their synthetic endeavors.

The Electronic Tug-of-War: Understanding Substituent Effects

The regioselectivity of an aromatic compound is dictated by the electronic properties of its substituents, which influence the electron density at various positions on the ring. These effects determine the site of attack for incoming reagents, particularly in electrophilic aromatic substitution (EAS).[2][3]

In this compound, three groups compete to direct incoming electrophiles:

  • Hydroxyl (-OH) at C4: This is a powerful activating group. Through its strong positive mesomeric (+M) or resonance effect, it donates lone-pair electron density to the ring, primarily at the ortho (C3, C5) and para (C1) positions.[4][5] This effect significantly outweighs its negative inductive (-I) effect, making the ring more nucleophilic and reactive towards electrophiles.[5]

  • Trifluoromethoxy (-OCF3) at C2: This group presents a fascinating dichotomy. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), deactivating the ring.[1] However, the oxygen's lone pairs can participate in resonance donation (+M), directing electrophiles to the ortho (C1, C3) and para (C5) positions.[1][6] Overall, the -OCF3 group is considered deactivating but ortho, para-directing, with a pronounced preference for the para position.[1]

  • Formyl (-CHO) at C1: The aldehyde is a classic deactivating group. It withdraws electron density from the ring through both inductive (-I) and strong negative mesomeric (-M) effects, directing incoming electrophiles to the meta (C3, C5) positions.[7]

Combined Directing Effects in Electrophilic Aromatic Substitution

The interplay of these groups creates a consensus on the most reactive sites. The potent activating and directing power of the C4-hydroxyl group is the dominant influence. Both the -OH and -OCF3 groups direct to C3 and C5, and the deactivating -CHO group also directs to these same positions (which are meta to it). Therefore, electrophilic attack is overwhelmingly favored at positions C3 and C5.

Figure 1: Competing substituent effects directing electrophilic attack.

Between C3 and C5, the C5 position is generally favored for electrophilic substitution due to reduced steric hindrance compared to the C3 position, which is flanked by two substituents.

Comparative Analysis: Nucleophilic Reactions

While electrophilic substitution targets the aromatic ring, the hydroxyl and aldehyde functionalities offer sites for nucleophilic attack.

O-Alkylation of the Phenolic Hydroxyl

The hydroxyl group at C4 is acidic and can be deprotonated to form a nucleophilic phenoxide. This is the exclusive site for reactions like O-alkylation and O-acylation. The regioselectivity is unambiguous as there is only one hydroxyl group. The key challenge in such syntheses is often achieving chemoselectivity—reacting the hydroxyl group without affecting the aldehyde.

This contrasts with substrates like 2,4-dihydroxybenzaldehyde , where regioselective alkylation is a significant challenge. In that case, the 4-hydroxyl is both more acidic and more sterically accessible than the 2-hydroxyl, which is involved in strong intramolecular hydrogen bonding with the aldehyde.[8] This inherent difference in reactivity allows for selective alkylation at the C4 position, a principle that underscores the predictability of the reaction on our target molecule.[8][9]

ReactionSubstrateReagents & ConditionsRegioselectivityYieldReference
O-Alkylation2,4-DihydroxybenzaldehydeAlkyl Halide, CsHCO₃, Acetonitrile, 80°C, 4-6hSelective for 4-OHUp to 95%[BenchChem[8], Li, W. et al.[9]]
O-Alkylation3,4-DihydroxybenzaldehydeBenzyl Chloride, NaHCO₃, DMF, NaI, 40°C, 20hSelective for 4-OH71%[Saleh, N. et al.[10]]
O-AlkylationThis compoundAlkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Exclusive at 4-OHHigh (Predicted)N/A

Table 1: Comparison of regioselectivity in O-alkylation of various hydroxybenzaldehydes.

Reactions at the Aldehyde Carbonyl

The aldehyde group is an electrophilic center. Its reactivity is significantly influenced by the electronic nature of the other ring substituents. The electron-withdrawing -OCF3 group at the C2 position enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than in analogs with electron-donating groups.

For comparison, consider 4-Hydroxy-2-methoxybenzaldehyde .[11] The electron-donating methoxy group (-OCH3) slightly reduces the electrophilicity of the aldehyde carbonyl compared to the -OCF3 group in our target molecule. This suggests that reactions such as Wittig olefination, reductive amination, or Grignard additions may proceed more readily or under milder conditions with this compound.

Experimental Protocols

To provide actionable guidance, we present detailed, self-validating protocols for key transformations.

Protocol 1: Regioselective O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)

This protocol details the synthesis of 4-Alkoxy-2-(trifluoromethoxy)benzaldehyde, a common subsequent step in utilizing the title compound.

G start Dissolve this compound (1.0 eq) in dry acetone in a round-bottom flask. add_base Add anhydrous K₂CO₃ (1.5 eq). start->add_base stir1 Stir mixture at room temperature for 30 min under an inert atmosphere (N₂ or Ar). add_base->stir1 add_alkyl_halide Add alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe. stir1->add_alkyl_halide reflux Heat the reaction to reflux (approx. 56°C) and monitor by TLC. add_alkyl_halide->reflux workup1 After completion (typically 4-8h), cool to RT and filter off the inorganic salts. reflux->workup1 workup2 Concentrate the filtrate under reduced pressure. workup1->workup2 extraction Dissolve residue in EtOAc and wash with water and brine. workup2->extraction purification Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography. extraction->purification end Characterize the pure product (NMR, MS). purification->end

Figure 2: Workflow for O-alkylation.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen). The formation of the potassium phenoxide salt is the key to this reaction's success.

  • Nucleophilic Substitution: Add the corresponding alkyl halide (1.1 eq) dropwise. Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter to remove the inorganic base. Concentrate the filtrate in vacuo.

  • Purification: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting 4-alkoxy-2-(trifluoromethoxy)benzaldehyde using NMR and Mass Spectrometry.

Protocol 2: Electrophilic Aromatic Substitution (Bromination)

This protocol outlines a method for the selective bromination of the aromatic ring, predicted to occur at the C5 position.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-reaction.

  • Reaction: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product via flash column chromatography to isolate the C5-brominated product.

  • Characterization: Use ¹H NMR to confirm the regioselectivity of the substitution by observing the coupling patterns of the remaining aromatic protons.

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is governed by a predictable, albeit complex, interplay of electronic effects. The powerful activating character of the C4-hydroxyl group is the dominant factor in electrophilic aromatic substitution, directing incoming electrophiles to the C3 and C5 positions, with C5 being sterically preferred. For nucleophilic reactions, the C4-hydroxyl serves as the exclusive site for O-alkylation, while the aldehyde at C1 is rendered more electrophilic by the adjacent -OCF3 group.

By understanding these principles and comparing the molecule's behavior to that of its structural analogs, researchers can harness the unique properties of the trifluoromethoxy group to design and synthesize novel compounds with high precision and efficiency. The protocols provided herein offer a validated starting point for the successful application of this versatile building block.

References

Efficacy Unleashed: A Comparative Guide to Drugs Derived from Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active compounds represents one of the most impactful tactics in modern medicinal chemistry. Fluorinated benzaldehydes, as versatile and highly reactive precursors, are foundational to the synthesis of numerous blockbuster drugs. The introduction of fluorine via these building blocks profoundly alters the physicochemical and pharmacokinetic properties of the resulting molecules, often leading to significant enhancements in efficacy, metabolic stability, and target selectivity. This guide provides an in-depth comparison of the efficacy of several key drugs derived from fluorinated benzaldehydes across diverse therapeutic areas. We will explore the causal relationship between fluorination and enhanced biological function, present comparative experimental data, and provide detailed, self-validating protocols for core efficacy assays.

The Foundational Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules without significantly increasing steric bulk. When this substitution is made on a benzaldehyde precursor, it sets the stage for building complex pharmaceutical agents with enhanced characteristics.

Key advantages conferred by fluorine include:

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. This blocks common sites of oxidative metabolism, increasing the drug's half-life and bioavailability.

  • Increased Binding Affinity : Fluorine's high electronegativity can alter the electronic distribution within a molecule, creating favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins and enhancing binding potency.

  • Modulated Lipophilicity and Permeability : Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for its ability to cross cell membranes and reach its site of action. For instance, a trifluoromethyl (CF₃) group often increases lipophilicity, aiding absorption and distribution.

  • Altered Acidity/Basicity (pKa) : The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. This change can improve bioavailability by ensuring the drug is in a more membrane-permeable, uncharged state at physiological pH.

The following diagram illustrates the cascading effects of introducing fluorine at the precursor stage on the final drug properties.

Fluorine_Impact cluster_0 Precursor Stage cluster_1 Molecular Properties cluster_2 Pharmacological Outcome FB Fluorinated Benzaldehyde MS Increased Metabolic Stability FB->MS Strong C-F Bond BA Enhanced Binding Affinity FB->BA Electronic Effects LP Modulated Lipophilicity FB->LP Lipophilic CF₃ Group pKa Altered pKa FB->pKa Inductive Effect PK Favorable Pharmacokinetics MS->PK Efficacy Improved Efficacy & Potency BA->Efficacy Selectivity Greater Target Selectivity BA->Selectivity LP->PK pKa->PK PK->Efficacy

Caption: Impact of fluorinated benzaldehyde precursors on final drug properties.

Comparative Efficacy Analysis: Case Studies

A direct comparison of efficacy is only meaningful within the same therapeutic class. Here, we analyze three distinct drugs, each originating from a fluorinated benzaldehyde derivative, to demonstrate the tangible benefits of this chemical strategy.

Case Study 1: Voriconazole (Antifungal Agent)

Voriconazole is a broad-spectrum triazole antifungal used to treat serious fungal infections, particularly those caused by Aspergillus and Candida species.[1] Its synthesis involves precursors derived from 1-bromo-2,4-difluorobenzene, which itself can be synthesized from fluorinated aromatics.[2][3] The two fluorine atoms on the phenyl ring are critical to its efficacy.

Mechanism of Action: Voriconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] Disruption of ergosterol production leads to membrane instability and fungal cell death.[4]

The Role of Fluorine: The fluorine atoms in voriconazole enhance its potency and spectrum compared to its non-fluorinated or less-fluorinated predecessors like fluconazole. The fluoropyrimidine ring and the difluorophenyl group increase its affinity for the target enzyme.[1] This results in lower Minimum Inhibitory Concentrations (MICs) required to inhibit fungal growth. For example, one study noted that a voriconazole concentration of only 0.48 µM is needed to inhibit 50% of Aspergillus fumigatus enzyme activity (IC₅₀), whereas fluconazole requires a concentration of 4.8 µM.[1]

Comparative Efficacy Data:

The following table summarizes MIC data, demonstrating voriconazole's superior potency against various fungal pathogens compared to fluconazole. A lower MIC value indicates greater efficacy.

Fungal SpeciesDrugMIC Range (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans Voriconazole0.03 - 16-[4]
Fluconazole0.5 - >64-[4]
Candida auris Voriconazole0.03 - 8-[5]
Fluconazole0.25 - >64256[5]
Cryptococcus neoformans Voriconazole≤0.125 (for 88% of isolates)-[6]
(Fluconazole-Susceptible)Fluconazole--[6]

MIC₉₀: The concentration required to inhibit 90% of isolates.

The data clearly show that voriconazole is significantly more potent in vitro, especially against fluconazole-resistant strains like C. auris.[5]

Case Study 2: Sitagliptin (Anti-diabetic Agent)

Sitagliptin is an oral antihyperglycemic drug used to treat type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its synthesis relies on a key intermediate derived from 2,4,5-trifluorobenzaldehyde .[7][8][9]

Mechanism of Action: DPP-4 is an enzyme that degrades incretin hormones like GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, thereby enhancing insulin release and lowering blood glucose levels in a glucose-dependent manner.

The Role of the Trifluorophenyl Group: The 2,4,5-trifluorophenyl group is a crucial component of sitagliptin's structure, responsible for its high potency and selectivity. This moiety fits snugly into a specific hydrophobic pocket of the DPP-4 enzyme, forming strong binding interactions that are essential for its inhibitory activity. The trifluorination enhances these interactions and contributes to the molecule's overall pharmacokinetic profile. Chemo-enzymatic routes to synthesize the key D-(2,4,5-trifluorophenyl)alanine precursor often start from the corresponding trifluorobenzaldehyde.[7][9]

Case Study 3: Celecoxib (Anti-inflammatory Agent)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is used to treat pain and inflammation in conditions like arthritis.[10] The synthesis of celecoxib involves precursors such as 4-(trifluoromethyl)benzaldehyde or related trifluoromethylated ketones.[11][12][13]

Mechanism of Action: The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in protecting the gastric mucosa, and COX-2, which is induced during inflammation and mediates pain and fever.[14] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Celecoxib's selectivity for COX-2 allows it to reduce inflammation with a lower risk of gastric issues.[10]

The Role of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group on one of the pyrazole's phenyl rings is a key determinant of Celecoxib's COX-2 selectivity.[15] This bulky, lipophilic group is able to project into a hydrophobic side pocket present in the active site of the COX-2 enzyme but absent in COX-1. This differential binding is the structural basis for its selectivity and, consequently, its improved safety profile compared to non-selective NSAIDs.[14] A trifluoromethyl analogue of celecoxib with even lower COX-2 inhibitory activity has been studied to explore COX-2 independent pathways, highlighting the importance of this functional group.[15]

Experimental Protocols for Efficacy Determination

To ensure scientific integrity, the efficacy claims for these drugs must be supported by robust, reproducible experimental protocols. The following are standardized, self-validating methodologies for assessing the performance of each drug class discussed.

Protocol 1: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method for broth microdilution testing of filamentous fungi.[16][17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Voriconazole against a fungal isolate.

Methodology:

  • Inoculum Preparation:

    • Grow the fungal isolate on potato dextrose agar for 7 days.

    • Prepare a stock inoculum suspension by covering the culture with sterile saline and gently probing the colony.

    • Adjust the suspension spectrophotometrically to a transmittance of 68-82%.

    • Dilute this stock suspension 1:50 in RPMI 1640 broth medium.[16]

  • Drug Dilution:

    • Prepare a serial two-fold dilution of Voriconazole in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours, depending on the fungal species.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of the drug that causes a 100% inhibition of visible growth compared to the growth control well.

Causality and Validation: This method is the gold standard for antifungal susceptibility testing.[18] The use of a standardized medium (RPMI), inoculum density, and incubation conditions ensures reproducibility. The inclusion of positive and negative controls validates the results of each individual assay run.

Protocol 2: DPP-4 Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Sitagliptin against the DPP-4 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[19]

    • Prepare a solution of recombinant human DPP-4 enzyme in the assay buffer.

    • Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in the assay buffer.[19]

    • Prepare serial dilutions of Sitagliptin (test inhibitor) and a known control inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 30 µL of assay buffer, 10 µL of the diluted DPP-4 enzyme, and 10 µL of the test inhibitor dilutions to the sample wells.[19]

    • For the Enzyme Control (uninhibited) wells, add 10 µL of assay buffer instead of the inhibitor.

    • For Background wells, add 40 µL of assay buffer and 10 µL of solvent.[19]

    • Incubate the plate for 10-30 minutes at 37°C.[19][20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.[19]

    • Immediately measure the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[19][20]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the background slope from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow Diagram:

IC50_Workflow cluster_prep cluster_assay cluster_analysis P1 Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) A1 Plate Setup: Add Enzyme & Inhibitor to 96-well plate P1->A1 A2 Pre-incubate (10-30 min @ 37°C) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Measure Fluorescence (Kinetic Mode) A3->A4 D1 Calculate Reaction Rates (Slopes) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: General workflow for IC₅₀ determination in an enzyme inhibition assay.

Protocol 3: COX-2 Selective Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ of Celecoxib for COX-2 and assess its selectivity over COX-1.

Methodology:

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute human recombinant COX-2 and ovine COX-1 enzymes in ice-cold assay buffer.[21][22]

    • Prepare a solution of Heme as a cofactor.[21]

    • Prepare a solution of the fluorometric probe (e.g., ADHP) and the substrate (Arachidonic Acid).[22]

    • Prepare serial dilutions of Celecoxib and a non-selective control (e.g., Indomethacin).

  • Assay Procedure (run in parallel for COX-1 and COX-2):

    • To wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the probe, 10 µL of the respective enzyme (COX-1 or COX-2), and 10 µL of the inhibitor dilution.[22]

    • For 100% activity wells, add 10 µL of solvent instead of the inhibitor.[22]

    • Incubate the plate for 10 minutes at 37°C.[21]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.[21]

    • Incubate for exactly two minutes at 37°C.[21]

    • Measure fluorescence (e.g., Excitation: 535 nm, Emission: 587-595 nm).[22][23]

  • Data Analysis:

    • Subtract background fluorescence and calculate the percent inhibition for each concentration against the 100% activity control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting dose-response curves.

    • Calculate Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Conclusion

The use of fluorinated benzaldehydes as synthetic precursors is a cornerstone of modern drug development. As demonstrated through the case studies of Voriconazole, Sitagliptin, and Celecoxib, the strategic placement of fluorine atoms fundamentally enhances drug efficacy. This enhancement is not coincidental but is a direct result of predictable changes in molecular properties, including metabolic stability, target binding affinity, and selectivity. The provided experimental protocols offer a robust framework for quantifying these improvements, bridging the gap between rational chemical design and measurable therapeutic benefit. For researchers and drug development professionals, the continued exploration of novel fluorinated building blocks remains a highly promising avenue for discovering the next generation of superior therapeutics.

References

A-Comparative-Guide-to-the-Strategic-Use-of-4-Hydroxy-2-(trifluoromethoxy)benzaldehyde-in-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Intermediates in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1][2][3] Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of properties that chemists can leverage to fine-tune the characteristics of target molecules.[1] This guide provides a comprehensive cost-benefit analysis of a key fluorinated building block, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, for researchers, scientists, and professionals in drug development. We will explore its synthetic advantages, compare its performance with relevant alternatives, and provide actionable experimental insights to inform your research and procurement decisions.

The trifluoromethoxy group is prized for its ability to enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of a molecule.[1][4][5] Unlike the more common trifluoromethyl (-CF3) group, which is strongly electron-withdrawing through inductive effects, the trifluoromethoxy group's oxygen atom allows for a degree of resonance, creating a more nuanced electronic profile.[1] This distinction is critical in drug design, where subtle changes in electron density can significantly impact binding affinity and pharmacokinetic profiles.[2][3][6]

This compound: A Profile

Chemical Structure and Properties:

  • CAS Number: 1017083-37-2[7]

  • Molecular Formula: C8H5F3O3[7]

  • Molecular Weight: 206.12 g/mol [8]

  • Appearance: Typically a solid

  • Key Features: The molecule combines a reactive aldehyde group with a phenolic hydroxyl group and a trifluoromethoxy substituent. This trifecta of functional groups makes it a versatile intermediate for a wide range of chemical transformations.

Cost-Benefit Analysis: The Value Proposition

While fluorinated compounds can have a higher initial procurement cost compared to their non-fluorinated analogs, a thorough analysis often reveals a favorable cost-benefit ratio when considering the entire synthetic route and the desired properties of the final product.

Benefits:

  • Enhanced Biological Activity: The trifluoromethoxy group can significantly increase the lipophilicity of a molecule, which often correlates with improved cell membrane permeability and bioavailability.[1][4] This is a crucial factor in drug development, where optimizing a compound's ability to reach its biological target is paramount.

  • Improved Metabolic Stability: The high strength of the C-F bond contributes to increased resistance to enzymatic degradation, potentially extending the half-life of a drug in the body.[1][5] This can lead to lower required dosages and reduced side effects.

  • Modulated Reactivity: The electronic properties of the trifluoromethoxy group can be strategically employed to influence the reactivity of the aldehyde and the aromatic ring, enabling selective transformations that might be challenging with other substituents.

  • Unique Physicochemical Properties: The introduction of the -OCF3 group can alter a molecule's conformation and binding interactions, potentially leading to improved target selectivity and potency.[5]

Costs:

  • Reagent Cost: Fluorinated building blocks, including this compound, generally have a higher purchase price than simpler, non-fluorinated benzaldehydes.

  • Synthetic Complexity: The synthesis of trifluoromethoxylated compounds can be more challenging than their non-fluorinated counterparts, sometimes requiring specialized reagents and reaction conditions.[4][9]

Comparative Analysis: Performance Against Alternatives

To provide a clear perspective, let's compare this compound with several common alternatives in synthetic chemistry.

IntermediateKey FeaturesAdvantagesDisadvantages
This compound -OCF3, -OH, -CHO groupsHigh lipophilicity, enhanced metabolic stability, unique electronic profile.Higher cost, potentially more complex synthesis.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) -OCH3, -OH, -CHO groupsLower cost, readily available, well-established chemistry.[10][11][12]Lower lipophilicity, more susceptible to metabolic degradation.
4-Hydroxybenzaldehyde -OH, -CHO groupsVery low cost, simple structure.Lacks the beneficial properties of fluorination.
4-Hydroxy-3-(trifluoromethyl)benzaldehyde -CF3, -OH, -CHO groupsStrong electron-withdrawing group, enhances reactivity.Different electronic and steric profile compared to -OCF3.
2,4-Dihydroxybenzaldehyde Two -OH, -CHO groupsIncreased hydrogen bonding potential.Different reactivity and solubility profile.

Data-Driven Comparison:

The decision to use a specific intermediate often hinges on the desired outcome of the synthesis. For instance, in the development of a novel therapeutic agent where metabolic stability is a key concern, the higher upfront cost of this compound can be justified by the long-term value it brings to the drug candidate's profile. Conversely, for the synthesis of a fragrance compound where cost is a primary driver, the less expensive vanillin would be a more logical choice.

Experimental Protocols and Workflows

To illustrate the practical application of this compound, we provide a representative experimental protocol.

Representative Reaction: Reductive Amination

This protocol outlines a general procedure for the synthesis of a secondary amine using this compound.

Materials:

  • This compound

  • Primary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or THF, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Causality Behind Experimental Choices:

  • Solvent: DCE and THF are common solvents for reductive amination as they are relatively non-polar and aprotic, which is suitable for the reaction conditions.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides, reducing the formation of alcohol byproducts.

  • Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the key intermediate in the reaction.

Workflow Diagram:

Reductive_Amination_Workflow Start Start Step1 Dissolve this compound and primary amine in solvent Start->Step1 Step2 Add catalytic acetic acid Step1->Step2 Step3 Stir for 1-2 hours (Imine formation) Step2->Step3 Step4 Add Sodium Triacetoxyborohydride Step3->Step4 Step5 Stir for 12-24 hours (Reduction) Step4->Step5 Step6 Quench with NaHCO3 solution Step5->Step6 Step7 Extract with organic solvent Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End End Product: Secondary Amine Step8->End

Caption: Workflow for a typical reductive amination reaction.

Conclusion and Strategic Recommendations

The use of this compound in synthesis represents a strategic investment in the quality and performance of the final product. While the initial material cost is higher than that of its non-fluorinated counterparts, the benefits in terms of enhanced biological activity, improved metabolic stability, and unique physicochemical properties often outweigh this initial outlay, particularly in the context of drug discovery and high-performance materials.

For researchers and drug development professionals, we recommend the following:

  • Early-Stage Discovery: In the early stages of a project, where establishing proof-of-concept and optimizing biological activity are the primary goals, the use of this compound is highly recommended to explore the potential benefits of trifluoromethoxylation.

  • Lead Optimization: During lead optimization, a careful cost-benefit analysis should be performed. If the trifluoromethoxy group is found to be crucial for the desired activity and pharmacokinetic profile, its continued use is justified.

  • Process Development: For large-scale synthesis, it is important to optimize reaction conditions to maximize yield and minimize waste, thereby offsetting the higher cost of the starting material.

By carefully considering the factors outlined in this guide, researchers can make informed decisions about the strategic use of this compound to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to the Analytical Cross-Verification of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the unambiguous structural confirmation of a novel or synthesized compound is a foundational pillar of scientific integrity. This guide provides an in-depth protocol for the analytical characterization of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a compound of interest in medicinal chemistry. In the absence of extensive literature data for this specific molecule, we will employ a robust, cross-referencing methodology. This involves predicting spectral data based on its chemical structure and comparing it with experimentally obtained values, as well as with the established literature data of structurally analogous compounds. This comparative approach not only validates the identity and purity of the target compound but also deepens our understanding of structure-spectra correlations.

The Logic of Analytical Cross-Verification

The core principle of this guide is to build a self-validating system for the structural elucidation of this compound. The workflow is designed to integrate data from multiple, independent analytical techniques, ensuring a high degree of confidence in the final structural assignment.

cluster_0 Experimental Data Acquisition cluster_1 Data Analysis & Cross-Referencing Synthesis_Purification Synthesis & Purification of This compound NMR_Acquisition 1H & 13C NMR Spectroscopy Synthesis_Purification->NMR_Acquisition IR_Acquisition FT-IR Spectroscopy Synthesis_Purification->IR_Acquisition MS_Acquisition Mass Spectrometry (HRMS) Synthesis_Purification->MS_Acquisition Data_Processing Spectral Data Processing & Peak Assignment NMR_Acquisition->Data_Processing IR_Acquisition->Data_Processing MS_Acquisition->Data_Processing Literature_Comparison Comparison with Literature Values of Analogous Compounds Data_Processing->Literature_Comparison Predicted_Data_Comparison Comparison with Predicted Spectroscopic Data Data_Processing->Predicted_Data_Comparison Final_Confirmation Structural Confirmation & Purity Assessment Literature_Comparison->Final_Confirmation Predicted_Data_Comparison->Final_Confirmation

Caption: Workflow for the analytical cross-verification of this compound.

I. Mass Spectrometry: The First Pillar of Identification

High-Resolution Mass Spectrometry (HRMS) provides the most accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is the initial and one of the most critical steps in confirming the identity of a synthesized molecule.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high resolution and mass accuracy.

  • Data Acquisition: The analysis is typically performed in both positive and negative ion modes to observe different adducts.

  • Data Analysis: The exact mass of the molecular ion is determined and compared with the theoretical mass calculated from the molecular formula.

For this compound (C8H5F3O3), the predicted monoisotopic mass is 206.01907 Da.[1] The experimentally observed mass should be within a 5 ppm error margin of this theoretical value.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard conditions.

  • Data Processing: Process the raw data using appropriate software (e.g., ACD/NMR Processor).[2] This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Expected Spectral Features and Comparative Analysis

Due to the lack of direct literature spectra for this compound, we will predict the expected chemical shifts and coupling patterns and compare them to known values of similar compounds.

  • ¹H NMR: We expect to see signals corresponding to the aldehydic proton, the hydroxyl proton, and the aromatic protons. The trifluoromethoxy group will influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: We expect to see signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon of the trifluoromethoxy group. The latter will appear as a quartet due to coupling with the three fluorine atoms.

III. Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected Absorption Bands

Based on the structure of this compound, we expect to see the following characteristic IR absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹.

  • C=C stretch (aromatic): Medium bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

  • C-F stretch: Strong bands in the 1000-1300 cm⁻¹ region, potentially overlapping with C-O stretches.

Summary of Analytical Data and Comparison

The following table summarizes the expected analytical data for this compound and provides a comparison with a structurally related compound, 4-hydroxybenzaldehyde, for which extensive data is available.

Analytical Technique This compound (Predicted/Expected) 4-Hydroxybenzaldehyde (Literature Values)
Molecular Formula C8H5F3O3[1][3][4]C7H6O2[5]
Molecular Weight 206.12 g/mol [3][4]122.12 g/mol [5]
Monoisotopic Mass 206.01907 Da[1]122.036779 g/mol [5]
HRMS (ESI+) [M+H]⁺ at m/z 207.02635[1][M-H]⁻ at m/z 121.0295[6]
¹H NMR (DMSO-d6) Aldehydic proton (~9.8-10.0 ppm), Hydroxyl proton (~10-11 ppm), Aromatic protons (complex pattern, ~6.8-7.8 ppm)Aldehydic proton (~9.8 ppm), Hydroxyl proton (~10.4 ppm), Aromatic protons (~6.9 and 7.8 ppm, two doublets)[7]
¹³C NMR (DMSO-d6) Carbonyl carbon (~190 ppm), Aromatic carbons (~110-165 ppm), CF3 carbon (quartet, ~120 ppm)Carbonyl carbon (~191 ppm), Aromatic carbons (~116-164 ppm)
IR Spectroscopy (cm⁻¹) ~3300 (O-H), ~1690 (C=O), ~1600, 1500 (C=C), ~1250 (C-O, C-F)~3300 (O-H), ~1680 (C=O), ~1600, 1510 (C=C), ~1240 (C-O)[5][8]

Conclusion

The structural elucidation of a molecule like this compound, for which direct literature data is sparse, requires a meticulous and multi-faceted analytical approach. By combining high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and FT-IR spectroscopy, and by cross-referencing the acquired data with theoretical predictions and the known data of analogous compounds, a confident structural assignment can be achieved. This guide provides the experimental framework and the logical reasoning to empower researchers to navigate the challenges of novel compound characterization with scientific rigor and integrity.

References

Safety Operating Guide

Navigating the Safe Handling of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity and potential biological activity of fluorinated aromatic aldehydes like 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde make them valuable intermediates in pharmaceutical and agrochemical research. However, their safe and effective use hinges on a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for handling this compound, covering immediate safety measures, operational procedures, and compliant disposal, ensuring both personnel safety and experimental integrity.

Author's Note on Scientific Integrity: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1017083-37-2) is not available.[1][2][3][4] Therefore, the following recommendations are synthesized from the safety profiles of structurally similar compounds, namely 4-Hydroxy-3-(trifluoromethyl)benzaldehyde and 4-(Trifluoromethoxy)benzaldehyde, and established best practices for handling halogenated aromatic compounds.[5][6][7] This approach provides a robust safety framework, but it is imperative to treat this compound as a substance with unknown potential for heightened toxicity and to handle it with maximum caution. Always consult your institution's Environmental Health and Safety (EHS) department for a final risk assessment.

Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be presumed to be, at a minimum, a skin and eye irritant, harmful if swallowed, and potentially toxic to aquatic life.[5][6] The trifluoromethoxy group (-OCF3) can impart metabolic instability and potential toxicity, while the aldehyde functional group is often associated with irritation and sensitization.[5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is non-negotiable to prevent exposure through inhalation, dermal contact, or eye contact.[8][9][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against aromatic aldehydes and fluorinated compounds.[11][12] Check manufacturer's compatibility charts for breakthrough times.
Eye Protection Chemical Splash Goggles and Full-Face ShieldGoggles provide a seal against vapors and splashes. A face shield offers an additional layer of protection for the entire face.[8]
Body Protection Flame-Retardant and Chemical-Resistant Lab CoatProtects skin and personal clothing from potential spills and splashes.[10]
Respiratory Protection Use exclusively within a certified Chemical Fume HoodEngineering controls are the primary defense. A respirator with an organic vapor cartridge may be required for spill cleanup or if fume hood use is not feasible.[7]

Part 2: Operational Plans for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk during routine laboratory operations. All handling of solid this compound and its solutions must be performed within a properly functioning chemical fume hood.[5]

Workflow for Handling and Experimentation

G cluster_prep Preparation cluster_handling Handling Solid Compound cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve react_transfer Transfer Solution to Reaction Vessel handle_dissolve->react_transfer Proceed to Reaction react_setup Set up Reaction Apparatus in Hood react_setup->react_transfer react_run Run Reaction Under Inert Atmosphere (if needed) react_transfer->react_run clean_decontaminate Decontaminate Glassware react_run->clean_decontaminate Proceed to Cleanup clean_segregate Segregate Halogenated Waste clean_decontaminate->clean_segregate clean_dispose Dispose of Waste via EHS clean_segregate->clean_dispose

Caption: General workflow for safely handling this compound.

Step-by-Step Methodologies

1. Weighing the Solid Compound:

  • Causality: To prevent inhalation of fine particulates and widespread contamination, never weigh this compound on an open bench.

  • Procedure:

    • Place an analytical balance inside the chemical fume hood.

    • Tare a suitable weighing container (e.g., a glass vial).

    • Carefully transfer the desired amount of this compound to the container using a spatula.

    • Close the primary container immediately.

    • Clean any residual solid from the balance and surrounding area with a solvent-dampened wipe, which should then be disposed of as hazardous waste.

2. Dissolution and Transfer:

  • Causality: The process of dissolution can increase the risk of splashes and vapor generation.

  • Procedure:

    • Add the solvent to the container with the weighed solid using a pipette or syringe.

    • Gently swirl or stir to dissolve. Avoid heating unless the protocol explicitly requires it, and if so, use a controlled heating mantle and condenser.

    • Once dissolved, transfer the solution to the reaction vessel using a pipette or syringe.

    • Rinse the original container with a small amount of solvent and transfer the rinsate to the reaction vessel to ensure a quantitative transfer. This rinsate is considered hazardous waste.[7]

Part 3: Spill Management and Disposal Plan

Accidents can happen, and a pre-planned response is crucial for mitigating exposure and environmental release. The disposal of fluorinated organic compounds is strictly regulated due to their persistence.[13][14]

Emergency Spill Response
  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

The carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to degradation.[13] Therefore, they must be disposed of as hazardous waste according to institutional and federal guidelines.[15]

1. Waste Segregation:

  • Principle: Never mix halogenated waste streams with non-halogenated waste. This is critical for proper disposal and cost management.

  • Procedure:

    • Solid Waste: Collect all contaminated solid materials (gloves, pipette tips, absorbent paper, excess solid reagent) in a designated, puncture-proof, and clearly labeled container for "Halogenated Solid Waste".

    • Liquid Waste: Collect all solutions containing this compound and any solvent rinsates in a designated, compatible, and clearly labeled container for "Halogenated Liquid Waste".

2. Container Labeling:

  • All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) present and their approximate concentrations.

3. Final Disposal:

  • Store sealed waste containers in a designated, well-ventilated, and secure secondary containment area until they are collected by your institution's EHS department or a licensed chemical waste disposal contractor.[15] Incineration at high temperatures is a common method for the ultimate destruction of such compounds.[15]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.